CV-6209
Descripción
Propiedades
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCCVGQZPNXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100488-87-7 | |
| Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 6209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Action of CV-6209: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-6209 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] As a structural analog of PAF, this compound competitively inhibits the binding of PAF to its cell surface receptor, thereby blocking the downstream signaling cascades that mediate a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, quantitative measures of its activity, and detailed protocols for key experimental assays.
Core Mechanism: Antagonism of the Platelet-Activating Factor Receptor
The primary mechanism of action of this compound is its competitive antagonism of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[6][7] PAFR activation by its endogenous ligand, PAF, initiates a complex signaling cascade that is implicated in various inflammatory and cardiovascular conditions. This compound, by binding to the PAFR without initiating a response, effectively blocks these downstream effects.
The PAF Receptor Signaling Pathway and its Inhibition by this compound
The PAF receptor is known to couple to both Gq and Gi subtypes of G-proteins.[6][7]
-
Gq Pathway: Upon PAF binding, the Gq alpha subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to cellular responses such as platelet aggregation and smooth muscle contraction.
-
Gi Pathway: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can contribute to various cellular responses, including chemotaxis.
This compound competitively binds to the PAFR, preventing PAF from activating both the Gq and Gi signaling pathways. This blockade is the basis for its therapeutic potential in conditions characterized by excessive PAF activity.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
CV-6209: A Potent Antagonist of the Platelet-Activating Factor Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CV-6209, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly active lipid mediator implicated in a multitude of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Consequently, the development of specific PAF receptor antagonists like this compound represents a significant area of interest for therapeutic intervention in a variety of diseases. This document details the chemical properties, mechanism of action, and pharmacological effects of this compound, supported by quantitative data from key in vitro and in vivo studies. Detailed methodologies for seminal experiments are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific basis and potential applications.
Introduction to Platelet-Activating Factor (PAF) and its Receptor
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that exerts a wide range of biological effects.[1] It is synthesized by various cell types, including platelets, endothelial cells, neutrophils, and macrophages, in response to inflammatory stimuli.[1] PAF mediates its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[2][3] Activation of the PAFR triggers a cascade of intracellular signaling events, primarily through the Gq and Gi protein pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] This signaling cascade results in an increase in intracellular calcium levels, activation of protein kinase C (PKC), and downstream cellular responses such as platelet aggregation, inflammation, and increased vascular permeability.[3][5]
The profound and diverse physiological roles of PAF have implicated it in the pathophysiology of numerous inflammatory and cardiovascular diseases, making the PAF receptor a compelling target for therapeutic intervention.[6] The development of specific PAFR antagonists is a key strategy to mitigate the detrimental effects of excessive PAF signaling.
This compound: A Specific PAF Receptor Antagonist
This compound is a synthetic, highly potent, and specific antagonist of the PAF receptor.[7] Its chemical structure is 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride.[7]
Chemical Properties
| Property | Value |
| Chemical Formula | C34H60N3O6 • Cl |
| Molecular Weight | 642.3 g/mol |
| CAS Number | 100488-87-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PAF. This blockade of PAF binding inhibits the subsequent activation of the receptor and the downstream intracellular signaling pathways, ultimately preventing the physiological and pathological effects mediated by PAF. The specificity of this compound for the PAF receptor is a key characteristic, as it demonstrates little to no effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[8]
Quantitative Pharmacological Data
The potency and efficacy of this compound as a PAF receptor antagonist have been quantified in a series of in vitro and in vivo studies.
In Vitro Activity
| Assay | Species | IC50 (nM) | Reference |
| PAF-induced Platelet Aggregation | Rabbit | 75 | [8] |
| PAF-induced Platelet Aggregation | Human | 170 | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
In Vivo Activity
| Assay | Species | ED50 (mg/kg, i.v.) | Reference |
| Inhibition of PAF-induced Hypotension | Rat | 0.009 | [8] |
| Reversal of PAF-induced Hypotension | Rat | 0.0046 | [7] |
ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Platelet Aggregation Assay
This in vitro assay is fundamental for assessing the ability of a compound to inhibit PAF-induced platelet aggregation.
Objective: To determine the IC50 value of this compound for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Freshly drawn venous blood from healthy human donors or rabbits.
-
Anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing sodium citrate as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL).
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Add a specific concentration of this compound or vehicle (saline) to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis:
-
The maximum aggregation percentage is recorded for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the control (vehicle-treated) sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo PAF-Induced Hypotension Model
This in vivo assay assesses the ability of this compound to counteract the hypotensive effects of PAF in a live animal model.
Objective: To determine the ED50 value of this compound for the inhibition of PAF-induced hypotension in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., pentobarbital sodium).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Saline solution.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain body temperature.
-
Surgically expose and cannulate the carotid artery for continuous monitoring of mean arterial pressure (MAP).
-
Cannulate the jugular vein for intravenous administration of substances.
-
Allow the animal to stabilize after surgery.
-
-
Drug Administration and Blood Pressure Monitoring:
-
Administer a single intravenous dose of this compound or vehicle (saline).
-
After a short interval (e.g., 5-10 minutes), administer a bolus intravenous injection of PAF at a dose known to induce a significant but transient drop in MAP (e.g., 0.3 µg/kg).[8]
-
Continuously record the MAP before, during, and after PAF administration.
-
-
Data Analysis:
-
The maximum decrease in MAP following PAF injection is measured for each animal.
-
The percentage of inhibition of the hypotensive response is calculated for each dose of this compound relative to the vehicle-treated control group.
-
The ED50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound dose and fitting the data to a dose-response curve.
-
PAF Receptor Binding Assay
This in vitro assay directly measures the binding affinity of this compound to the PAF receptor.
Objective: To determine the binding affinity (Ki or Kd) of this compound for the PAF receptor.
Materials:
-
Cell membranes prepared from cells expressing the PAF receptor (e.g., platelets, transfected cell lines).
-
Radiolabeled PAF (e.g., [3H]PAF).
-
This compound.
-
Non-labeled PAF (for determining non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the PAF receptor in a suitable buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.
-
-
Competition Binding:
-
In a series of tubes, incubate a fixed concentration of radiolabeled PAF with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Include control tubes for total binding (radiolabeled PAF and membranes only) and non-specific binding (radiolabeled PAF, membranes, and a high concentration of unlabeled PAF).
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification of Binding:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value is determined from this competition curve.
-
The Ki (inhibition constant), which represents the binding affinity of this compound, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways
Caption: Simplified PAF receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: General experimental workflow for the characterization of a PAF receptor antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the Platelet-Activating Factor receptor. Its ability to effectively block PAF-mediated signaling both in vitro and in vivo underscores its value as a research tool for investigating the roles of PAF in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the fields of inflammation, thrombosis, and related therapeutic areas. Further investigation into the clinical potential of this compound and other PAF receptor antagonists is warranted to explore their utility in treating a range of human diseases.
References
- 1. biolife-publisher.it [biolife-publisher.it]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
understanding the role of PAF in inflammatory diseases
An In-depth Technical Guide on the Core Role of Platelet-Activating Factor (PAF) in Inflammatory Diseases
Introduction
Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine, is a potent, phospholipid-derived mediator integral to a wide spectrum of inflammatory and thrombotic diseases.[1][2] Initially recognized for its ability to induce platelet aggregation, its role is now understood to extend to various pathological states, including anaphylaxis, sepsis, asthma, arthritis, and inflammatory bowel disease.[2][3][4][5] PAF is synthesized by a multitude of cell types, such as endothelial cells, neutrophils, monocytes, macrophages, and mast cells, in response to inflammatory stimuli.[1] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), initiating a cascade of intracellular signaling events that amplify inflammatory responses.[6]
The synthesis and activity of PAF are tightly controlled. Its rapid degradation into the inactive metabolite, lyso-PAF, is catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH), which act as a crucial regulatory checkpoint.[3][7] Dysregulation of this signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, making the PAF pathway a significant target for therapeutic intervention.[3] This guide provides a comprehensive overview of the PAF signaling cascade, its role in various inflammatory diseases, key experimental methodologies for its study, and the therapeutic potential of targeting this critical pathway.
The PAF Signaling Cascade
PAF signaling is initiated by the binding of PAF or PAF-like lipids to the PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor.[8][9] This interaction triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gq, Gi, and G12/13.[6][10]
Activation of these G-proteins initiates several downstream signaling pathways:
-
Gq Pathway : The Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]
-
Gi Pathway : The Gi protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Its βγ subunits can also activate other effectors like ion channels and phospholipases.[6][10]
-
MAPK Pathway : PAFR activation can trigger the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are crucial for regulating the expression of inflammatory genes.[6]
These signaling events culminate in a variety of cellular responses, such as platelet aggregation, increased vascular permeability, chemotaxis and activation of leukocytes (neutrophils and eosinophils), and the production of other inflammatory mediators like cytokines and eicosanoids.[8][11]
The Role of PAF in Specific Inflammatory Diseases
PAF has been identified as a key mediator in a diverse range of inflammatory conditions.
Sepsis and Systemic Inflammation
Sepsis is characterized by pathologic systemic inflammation and dysregulated hemostasis.[7] PAF plays a critical role in sepsis by activating myeloid leukocytes, platelets, and endothelial cells, leading to microvascular injury, thrombosis, and organ dysfunction.[7][12] Animal models have shown that administration of PAF mimics the physiological dysfunction seen in sepsis, while PAF receptor antagonists (PAFras) can attenuate these effects.[12] Furthermore, serum levels of PAF are elevated in both animal models and humans with sepsis.[12] A phase II clinical trial using a recombinant PAF acetylhydrolase (rPAF-AH) to degrade PAF showed a significant improvement in 28-day all-cause mortality in patients with severe sepsis.[7]
Asthma and Allergic Diseases
PAF is a potent mediator in asthma and anaphylaxis. It is released by numerous inflammatory cells, including mast cells and eosinophils, upon allergen exposure.[13][14] In the airways, PAF causes bronchoconstriction, mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[14] Plasma levels of PAF have been found to be higher in asthmatic adults, and these levels increase rapidly during an allergic reaction. In anaphylaxis, PAF is a key mediator, and its serum level correlates with the severity of the systemic reaction.[2] While early PAF antagonists showed limited efficacy in asthma clinical trials, newer, more potent antagonists have demonstrated a modest inhibitory effect on the late asthmatic response to allergens, suggesting PAF plays a role in allergic inflammation.[15]
Inflammatory Bowel Disease (IBD)
PAF is implicated in the pathogenesis of gastrointestinal disorders like Crohn's disease and ulcerative colitis.[4] Increased production of PAF has been reported in IBD and is correlated with disease activity.[4] PAF contributes to inflammation through platelet and neutrophil aggregation, vasodilation, and increased vascular permeability in the gut mucosa.[4] Notably, PAF has been detected in the stool of patients with active IBD, and its concentration correlates with the severity of mucosal inflammation, suggesting it could serve as a non-invasive biomarker.[16][17] In animal models of colitis, a PAF antagonist was shown to accelerate the healing of ulcers when administered during the chronic phase of inflammation.[18][19]
Arthritis and Joint Inflammation
Evidence suggests PAF contributes to the pathogenesis of arthritis.[20] In animal models of antigen-induced arthritis, low levels of PAF were detected in the synovial fluid during the acute stages of the disease.[5] Synovial fluid neutrophils from patients with rheumatoid arthritis have been shown to produce and release significant amounts of PAF when stimulated, suggesting they are a local source of this mediator within the joint.[21] In an experimental model of acute urate crystal arthritis, treatment with a PAF antagonist significantly reduced synovial fluid volume, infiltrating cells, and pro-inflammatory mediators like PGE2 and IL-6.[20]
Quantitative Data on PAF in Inflammatory Diseases
The following tables summarize key quantitative findings from studies investigating PAF's role in inflammation.
Table 1: PAF Levels in Inflammatory Conditions
| Disease State | Sample Type | PAF Concentration | Reference |
| Ulcerative Colitis | Stool | 824.9 ± 408.7 pg/g | [17] |
| Crohn's Disease | Stool | 319.2 ± 143.5 pg/g | [17] |
| Healthy Volunteers | Stool | Not detectable | [17] |
| Rheumatoid Arthritis (stimulated synovial neutrophils) | Cell Culture | 29.2 ± 2.8 pmol / 1x10⁶ cells | [21] |
| Allergic Asthma (post-allergen challenge) | Plasma | Estimated ~10⁻¹⁰ M | [22] |
Table 2: Effects of PAF Pathway Inhibition in Experimental Models
| Disease Model | Inhibitor | Dose/Treatment | Key Outcome | Reference |
| Experimental Uveitis (Rat) | LAU-0901 (PAFR antagonist) | Systemic injection | Up to 64% reduction in total protein; 91% reduction in TNF-α | [23] |
| Acute Urate Crystal Arthritis (Rabbit) | BN 50727 (PAFR antagonist) | 6 mg/kg i.p. | Significant decrease in synovial fluid volume, infiltrating cells, PGE2, and IL-6 | [20] |
| Allergen-Induced Asthma (Human) | SR27417A (PAFR antagonist) | Oral | Significant attenuation of the late asthmatic response (max fall in FEV1: 23.5% vs 29% placebo) | [15] |
| LPS-Induced Endotoxemia (Mouse) | PAF | 0.1-5 mg/mouse | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-1β) and increase in anti-inflammatory IL-10 | [24] |
Experimental Protocols and Methodologies
Studying the PAF pathway requires a range of in vivo, ex vivo, and in vitro experimental approaches.
Key Experimental Methodologies
-
PAF Quantification :
-
Radioimmunoassay (RIA) : Used for determining PAF concentrations in biological samples like stool extracts after solid-phase extraction.[17]
-
High-Performance Liquid Chromatography (HPLC) : Used to isolate PAF from biological fluids (e.g., blood, synovial fluid) before measurement.[25]
-
Bioassay (Platelet Aggregation) : A functional assay where the ability of a sample to cause platelet aggregation is measured. Rabbit platelets are particularly sensitive and commonly used.[25] Desensitization of platelets to a known concentration of PAF can be used to infer the presence of PAF in a sample ex vivo.[22]
-
-
Animal Models of Inflammation :
-
LPS-Induced Sepsis/Uveitis : Intraperitoneal (i.p.) or systemic injection of lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce a systemic inflammatory response mimicking sepsis or localized inflammation like uveitis.[12][23]
-
Antigen-Induced Arthritis : Intra-articular injection of an antigen (e.g., ovalbumin) in a sensitized animal (e.g., rabbit) to induce joint inflammation that resembles rheumatoid arthritis.[5]
-
Chemically-Induced Colitis : Intracolonic administration of agents like acetic acid or trinitrobenzenesulfonic acid in rats to create a model of chronic colitis.[18][19]
-
-
Cellular and Functional Assays :
-
Neutrophil Activation : Isolated neutrophils are stimulated with PAF, and activation is measured by the generation of reactive oxygen species (ROS), phagocytic activity, and changes in surface marker expression (e.g., CD11b, CD62L) via flow cytometry.[26]
-
Cytokine Measurement : Levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines are measured in serum, plasma, or cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).[24]
-
PAFR Knockout (KO) Mice : Genetically engineered mice lacking the PAF receptor are invaluable tools to study the specific contribution of PAFR signaling in complex inflammatory processes like diet-induced obesity and chemical carcinogenesis.[11][27]
-
Therapeutic Targeting of the PAF Pathway
Given its central role in inflammation, the PAF signaling system is a compelling target for drug development.[3] Therapeutic strategies primarily focus on two approaches:
-
PAF Receptor Antagonists (PAFras) : A wide array of structurally diverse PAFras have been developed, including natural products (like ginkgolides from Ginkgo biloba) and synthetic compounds.[1][28][29] These molecules work by competitively blocking the PAF receptor, thereby preventing downstream signaling.[30] While many early antagonists failed in clinical trials for conditions like asthma, newer and more potent compounds are being developed.[15][30] Currently, rupatadine, a dual antagonist of the histamine H1 receptor and the PAFR, is approved for treating allergic rhinitis and urticaria.[31]
-
Enhancing PAF Degradation : This approach involves using recombinant forms of PAF acetylhydrolase (rPAF-AH) to increase the breakdown of PAF.[7] As demonstrated in a trial for severe sepsis, this strategy can effectively reduce systemic PAF levels and improve clinical outcomes.[7]
Despite promising preclinical data, the development of successful PAF-targeted therapies has been challenging.[30][32] This may be due to the complexity and redundancy of inflammatory pathways, where multiple mediators often contribute to the pathology. However, research continues to identify specific conditions and patient populations where targeting PAF may provide significant therapeutic benefit.[3][30]
Conclusion
Platelet-Activating Factor is a pivotal lipid mediator that sits at the nexus of inflammation and thrombosis. The PAF signaling cascade, initiated by its specific receptor, drives critical cellular responses that contribute to the pathogenesis of a wide array of diseases, from systemic conditions like sepsis to localized inflammation in asthma, IBD, and arthritis.[3][7] While the complexity of inflammatory networks has made the clinical development of PAF-targeted therapies challenging, the wealth of preclinical and experimental evidence underscores its importance.[32] Continued research into the nuanced roles of the PAF/PAFR axis, aided by advanced experimental models and potent new antagonists, holds the promise of delivering targeted and effective treatments for multiple inflammatory conditions.[3][29]
References
- 1. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet activating factor in allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cytokines and platelet-activating factor in inflammatory bowel disease. Implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAF-acether in chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Loss of the platelet activating factor receptor in mice augments PMA-induced inflammation and cutaneous chemical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. remi.uninet.edu [remi.uninet.edu]
- 13. mastattack.org [mastattack.org]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
- 16. [Fecal platelet-activating factor (PAF). A marker of digestive inflammatory disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet activating factor in stool from patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of the role of platelet-activating factor in an animal model of inflammatory bowel disease. | Semantic Scholar [semanticscholar.org]
- 19. Assessment of the role of platelet-activating factor in an animal model of inflammatory bowel disease. [iris.unina.it]
- 20. Anti-inflammatory effect of a PAF receptor antagonist and a new molecule with antiproteinase activity in an experimental model of acute urate crystal arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Production of PAF-acether by synovial fluid neutrophils in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. Platelet-Activating Factor (PAF) Receptor Antagonism Modulates Inflammatory Signaling in Experimental Uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Presence of paf-acether in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Platelet-Activating Factor Promotes Neutrophil Activation and Platelet-Neutrophil Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Ethnopharmacology and the development of natural PAF antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 31. researchgate.net [researchgate.net]
- 32. The role of Platelet-Activating Factor (PAF) in inflammation - Ioannis Zabetakis [izab.net]
The Foundational Research Applications of CV-6209: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-6209 is a potent and highly specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. As a structural analog of PAF, it has been instrumental in elucidating the diverse physiological and pathological roles of PAF. This technical guide provides an in-depth overview of the core basic research applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of PAF and inhibiting its downstream signaling cascades. This antagonistic action has been demonstrated in a variety of in vitro and in vivo models, making this compound a critical tool for investigating PAF-mediated processes such as platelet aggregation, inflammation, and hypotension.
Quantitative Data Summary
The potency of this compound as a PAF receptor antagonist has been quantified in several key studies. The following tables summarize the critical inhibitory concentrations (IC50) and effective doses (ED50) observed in various experimental models.
Table 1: In Vitro Potency of this compound
| Assay | Species | Agonist | IC50 | Reference |
| Platelet Aggregation | Rabbit | PAF | 7.5 x 10⁻⁸ M | [1] |
| Platelet Aggregation | Human | PAF | 1.7 x 10⁻⁷ M | [1] |
| [³H]Serotonin Release | Rabbit Platelets | PAF (3 x 10⁻⁸ M) | Similar to platelet aggregation | [1] |
Table 2: In Vivo Potency of this compound
| Model | Species | Agonist | Effect Measured | ED50 | Reference |
| Hypotension (inhibition) | Rat | PAF (0.3 µg/kg i.v.) | Inhibition of hypotension | 0.009 mg/kg i.v. | [1] |
| Hypotension (reversal) | Rat | PAF (1 µg/kg i.v.) | Reversal of hypotension | 0.0046 mg/kg i.v. | [1] |
| Shock Prevention | Rat | Hepatic Inflow Occlusion | Prevention of hypotension | 3 mg/kg i.v. (pretreatment) | [2] |
Signaling Pathways
This compound blocks the initiation of a complex signaling cascade that is triggered by the binding of PAF to its receptor. The primary pathway involves the activation of Gq and Gi proteins, leading to a variety of cellular responses.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and reagents.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the PRP platelet count to approximately 2.5 x 10⁸ platelets/mL with PPP.
-
Pre-warm the PRP aliquots to 37°C for 5 minutes in an aggregometer.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 1-10 nM).
-
Monitor the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Caption: Workflow for In Vitro Platelet Aggregation Assay.
In Vivo PAF-Induced Hypotension in Rats
This model assesses the ability of this compound to prevent or reverse hypotension induced by PAF in an in vivo setting.
Methodology:
-
Animal Preparation:
-
Use male Wistar rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital sodium).
-
Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of substances.
-
-
Experimental Procedure (Inhibition):
-
Allow the animal's blood pressure to stabilize.
-
Administer a single intravenous dose of this compound or vehicle.
-
After a predetermined time (e.g., 5-15 minutes), administer an intravenous bolus of PAF (e.g., 0.3-1 µg/kg).
-
Continuously record the mean arterial pressure (MAP).
-
-
Experimental Procedure (Reversal):
-
After stabilization, administer an intravenous bolus of PAF to induce hypotension.
-
Once the hypotensive effect is established, administer a single intravenous dose of this compound.
-
Continue to monitor the MAP to observe the reversal of hypotension.
-
-
Data Analysis:
-
For inhibition studies, calculate the percentage reduction in the PAF-induced drop in MAP in this compound-treated animals compared to controls.
-
For reversal studies, measure the rate and extent of blood pressure recovery following this compound administration.
-
Determine the ED50 from the dose-response curve.
-
Caption: Workflow for In Vivo PAF-Induced Hypotension Studies.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block PAF-induced increases in intracellular calcium concentration ([Ca²⁺]i) in platelets.
Methodology:
-
Platelet Preparation and Dye Loading:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular dye and resuspend in buffer.
-
-
Fluorometric Measurement:
-
Place the Fura-2-loaded platelet suspension in a cuvette in a fluorometer with stirring at 37°C.
-
Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add varying concentrations of this compound or vehicle and incubate for a short period (e.g., 2-5 minutes).
-
Add PAF to stimulate an increase in [Ca²⁺]i and continue recording the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio, which is proportional to the change in [Ca²⁺]i.
-
Determine the percentage inhibition of the PAF-induced calcium response by this compound.
-
Calculate the IC50 value from the concentration-response curve.
-
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of PAF biology. Its high potency and specificity for the PAF receptor enable researchers to dissect the intricate roles of PAF in a multitude of physiological and pathophysiological processes. The experimental protocols and data presented in this guide offer a solid foundation for the application of this compound in basic and preclinical research, facilitating further discoveries in the fields of inflammation, thrombosis, and cardiovascular disease.
References
CV-6209: A Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of CV-6209, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. The information is curated for professionals in the fields of pharmacology, drug discovery, and biomedical research.
Chemical and Physical Properties
This compound, with the CAS number 100488-87-7, is a synthetic compound recognized for its high-affinity antagonism of the PAF receptor.[1][2][3][4] Its chemical and physical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 100488-87-7[1][2][3][4] |
| Molecular Formula | C₃₄H₆₀N₃O₆ · Cl[1][2] |
| Molecular Weight | 642.3 g/mol [1][2] |
| Formal Name | 2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-pyridinium, monochloride[1][2] |
| Solubility | Water: 10 mg/mL[1][2] |
| Purity | >95%[1] |
| Formulation | Crystalline solid[1] |
| λmax | 267 nm[1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By binding to the PAFR, this compound effectively blocks the downstream signaling cascades initiated by PAF.
The binding of PAF to its receptor typically activates Gq and Gi proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in a cellular response, such as platelet aggregation or an inflammatory response. This compound competitively inhibits the initial binding of PAF to its receptor, thereby preventing the initiation of this signaling cascade.
Pharmacological Data
This compound has demonstrated significant potency in both in vitro and in vivo models. Its inhibitory effects on platelet aggregation and PAF-induced hypotension are well-documented.
In Vitro Activity: Platelet Aggregation
This compound effectively inhibits PAF-induced aggregation of both rabbit and human platelets. The half-maximal inhibitory concentrations (IC₅₀) are presented below.
| Species | IC₅₀ (nM) for PAF-Induced Platelet Aggregation |
| Rabbit | 75[2] |
| Human | 170[2] |
Notably, this compound shows high specificity for the PAF receptor, with little to no effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[2]
In Vivo Activity: PAF-Induced Hypotension
In animal models, this compound has been shown to prevent and reverse hypotension induced by the intravenous administration of PAF.
| Animal Model | ED₅₀ for Inhibition of PAF-Induced Hypotension (mg/kg, i.v.) |
| Rat | 0.009[2] |
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize the activity of this compound. It is important to note that the specific, detailed protocols from the original cited studies are not fully available in the public domain. The provided protocols are based on standard pharmacological assays.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a platelet suspension as aggregation occurs.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human or rabbit donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Platelet-Poor Plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.
-
A baseline is established.
-
This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a specified time.
-
Platelet aggregation is induced by the addition of a submaximal concentration of PAF.
-
The change in light transmission is recorded over time.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of this compound.
-
In Vivo PAF-Induced Hypotension Model in Rats
This model assesses the ability of this compound to counteract the hypotensive effects of PAF in a living organism.
References
- 1. CV 6209 is a non-competitive antagonist of platelet-activating factor receptors on guinea-pig resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
Platelet-Activating Factor Receptor (PAFR): A Technical Guide to Function and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF), chemically identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a highly potent phospholipid mediator involved in a vast array of physiological and pathophysiological processes.[1][2] It exerts its effects primarily through a specific G-protein coupled receptor (GPCR), the Platelet-Activating Factor Receptor (PAFR).[3][4] Initially recognized for its ability to induce platelet aggregation at picomolar concentrations, the role of the PAF/PAFR system is now known to extend to inflammation, immune responses, cardiovascular regulation, neural function, and cancer biology.[4][5][6][7]
This guide provides an in-depth technical overview of PAFR, detailing its signaling mechanisms, physiological functions, and the diverse classes of inhibitors developed to modulate its activity. It is intended to serve as a comprehensive resource for professionals engaged in biomedical research and therapeutic development.
PAFR Function and Signaling Pathways
PAFR is a classic seven-transmembrane domain receptor that couples to multiple heterotrimeric G-proteins, primarily Gq, Gi, and G12/13, to initiate a variety of intracellular signaling cascades.[4][8][9] The specific cellular response to PAFR activation is context-dependent, varying with cell type and the predominant G-protein linkage.[4]
G-Protein Coupling and Primary Effector Activation
Upon PAF binding, PAFR undergoes a conformational change that facilitates the activation of associated G-proteins:
-
Gq/11 Pathway : Activation of the Gq alpha subunit stimulates phospholipase Cβ (PLCβ).[8] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[10] The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses like platelet shape change, aggregation, and degranulation.[10]
-
Gi/o Pathway : The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] Reduced cAMP levels can impair the function of cAMP-dependent calcium pumps, contributing to a sustained increase in intracellular calcium and enhancing cellular activation.[10]
-
G12/13 Pathway : PAFR can also couple to G12/13, although this pathway is less characterized. G12/13 proteins are known to activate Rho GTPases, which are key regulators of the actin cytoskeleton and are involved in cell motility and shape change.
Downstream Signaling Cascades
The initial G-protein-mediated signals diverge into several critical downstream pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : PAFR activation can stimulate the MAPK cascades, including ERK, JNK, and p38 MAPK.[4][5] These pathways are crucial for regulating gene expression related to inflammation, cell proliferation, and survival.
-
PI3K/Akt Pathway : In certain contexts, such as early embryo development, PAFR signaling proceeds via the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is essential for promoting cell survival and growth.[4]
-
JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by PAF, contributing to the transcriptional regulation of inflammatory and immune responses.[5]
-
NF-κB Activation : PAF is a known activator of the nuclear factor kappa B (NF-κB) transcription factor, a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[5][8]
// Connections PAF -> PAFR [label="Binds"]; PAFR -> Gq [label="Activates"]; PAFR -> Gi [label="Activates"];
Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed];
IP3 -> Ca2 [label="Releases from ER"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Co-activates"];
Gi -> AC [label="Inhibits", style=dashed, arrowhead=tee]; AC -> cAMP [label="Reduces"];
PKC -> MAPK [label="Activates"]; MAPK -> NFkB [label="Activates"]; NFkB -> Response [label="Drives"]; cAMP -> Response [label="Modulates"]; Ca2 -> Response [label="Triggers"]; } END_OF_DOT Caption: PAFR G-protein-coupled signaling pathways.
Receptor Desensitization and Internalization
Following activation, the PAFR is rapidly phosphorylated, which promotes the recruitment of β-arrestins.[8][9] β-arrestin binding not only uncouples the receptor from G-proteins, terminating the signal, but also targets the receptor for internalization via endocytic pathways.[8][9] This process of desensitization and internalization is a critical negative feedback mechanism to control the duration and intensity of PAF-induced cellular responses.
Physiological and Pathophysiological Roles
The wide distribution of PAFR on various cell types underpins its involvement in numerous biological systems and disease states.[5]
-
Inflammation and Immunity : PAF is a potent pro-inflammatory mediator. It activates a wide range of immune cells, including neutrophils, eosinophils, macrophages, and mast cells, inducing chemotaxis, degranulation, and the production of other inflammatory molecules like cytokines and eicosanoids.[3][4][5]
-
Cardiovascular System : In the cardiovascular system, PAFR activation causes platelet aggregation, increases vascular permeability, and can induce hypotension.[2][5][11] It is implicated in the pathophysiology of thrombosis, atherosclerosis, and myocardial ischemia/reperfusion injury.[11][12]
-
Nervous System : PAFR is expressed throughout the central nervous system (CNS) on neurons and glial cells.[6][13] It plays roles in neuronal development, synaptic transmission, and neuroinflammation.[13][14] PAFR signaling has been implicated in secondary injury following traumatic brain injury and in neuropathic pain.[6][15]
-
Cancer : The PAF/PAFR axis is involved in oncogenesis, promoting tumor growth, angiogenesis, and metastasis.[1][4][8] Many cancer cells express PAFR, and its activation can stimulate pro-survival pathways.[1] Consequently, PAFR antagonists are being investigated as potential anti-cancer agents.[1][16]
Inhibition of the Platelet-Activating Factor Receptor
Given the central role of PAFR in inflammation and other disease processes, significant effort has been dedicated to developing antagonists that can block its activity.[5][17] These inhibitors can be broadly categorized by their origin and chemical structure.[17][18]
Classification of PAFR Inhibitors
PAFR inhibitors are a structurally diverse group of molecules.[17] They can be classified as natural products, derived from plants and other organisms, or as synthetic compounds developed through medicinal chemistry efforts.[18][19] Functionally, they act as receptor antagonists, competitively binding to the PAFR to prevent PAF from initiating its signaling cascade.[20]
Quantitative Data on PAFR Inhibitors
The potency of PAFR inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, determined through in vitro assays.
| Inhibitor | Class | Assay System | Potency | Reference |
| This compound | Synthetic (PAF Analogue) | PAF-induced rabbit platelet aggregation | IC50: 75 nM | [21] |
| PAF-induced human platelet aggregation | IC50: 170 nM | [21] | ||
| TCV-309 | Synthetic (Heterocycle) | PAF-induced rabbit platelet aggregation | IC50: 33 nM | [21] |
| [3H]PAF binding to rabbit platelet microsomes | IC50: 27 nM | [21] | ||
| MK-287 | Synthetic (Heterocycle) | [3H]PAF binding to human platelet membranes | Ki: 6.1 nM | [21] |
| [3H]PAF binding to human PMN membranes | Ki: 3.2 nM | [21] | ||
| Sch-40338 | Synthetic (Dual Action) | PAF-induced platelet aggregation | IC50: 0.59 µM | [21] |
| Pregomisin | Natural (Lignan) | PAF antagonistic activity | IC50: 48 µM | [21] |
| Ginkgolide B | Natural (Terpenoid) | PAFR antagonist | Potent inhibitor | [1][22] |
| WEB-2086 | Synthetic (Heterocycle) | PAFR antagonist | Widely used experimental tool | [18][22] |
| Lexipafant | Synthetic (Heterocycle) | PAFR antagonist | Clinically tested | [18][23] |
Note: Potency values can vary based on the specific assay conditions, species, and tissue used.
Clinical Trials and Therapeutic Potential
Numerous PAFR antagonists have been evaluated in clinical trials for a range of conditions, including asthma, sepsis, pancreatitis, and ulcerative colitis.[18][24][25] For example, Lexipafant was tested for sepsis and pancreatitis, while SR27417A was evaluated for ulcerative colitis.[18][25] Despite showing safety and tolerability, many of these trials failed to demonstrate significant efficacy.[16][18][25] The lack of clinical success may be due to the complexity and redundancy of inflammatory pathways, where blocking a single mediator like PAF is insufficient. However, PAFR antagonists may still hold therapeutic promise, potentially in combination with other agents or for more specific indications, such as certain cancers or neuroinflammatory disorders.[1][11][24]
Key Experimental Protocols
Studying PAFR function and inhibition relies on a set of core in vitro and in vivo experimental methodologies.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for characterizing the interaction between a ligand (or inhibitor) and a receptor.[26] They are used to determine receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.[26]
General Protocol for Competitive Radioligand Binding:
-
Preparation of Receptor Source : Prepare cell membrane homogenates from tissues or cultured cells expressing PAFR. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup : In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled PAFR ligand (e.g., [3H]PAF), and a range of concentrations of the unlabeled inhibitor being tested.
-
Incubation : Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation : Rapidly separate the bound from unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes with the bound ligand.
-
Washing : Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification : Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation. Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled PAFR antagonist.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium ([Ca2+]i) following PAFR activation, a direct consequence of the Gq/PLC pathway.
General Protocol:
-
Cell Culture : Culture cells endogenously or recombinantly expressing PAFR on microplates suitable for fluorescence reading.
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
Washing : Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement : Place the microplate in a fluorescence plate reader. Measure the baseline fluorescence intensity for a short period.
-
Stimulation : Using an automated injector, add PAF (agonist) to the wells. To test inhibitors, pre-incubate the cells with the antagonist compound for a defined period before adding the PAF agonist.
-
Signal Detection : Immediately after agonist addition, continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in [Ca2+]i.
-
Data Analysis : The response is typically quantified as the peak fluorescence intensity minus the baseline, or as the area under the curve. For inhibitor studies, dose-response curves are generated to calculate IC50 values.
In Vivo Models
Animal models are crucial for studying the integrated physiological role of PAFR and the efficacy of its antagonists in a complex biological system.
-
Inflammation and Allergy Models : Anaphylactic bronchoconstriction in guinea pigs is a classic model to test the in vivo effects of PAF and its antagonists on airway hypersensitivity.[24]
-
Neurological Disease Models : Models of traumatic brain injury (TBI) and peripheral nerve injury in rodents, often utilizing PAFR knockout mice, have been instrumental in demonstrating the receptor's role in neuroinflammation and neuropathic pain.[6][15]
-
Cardiovascular Disease Models : Myocardial ischemia/reperfusion injury models in mice are used to investigate the cardioprotective effects of PAFR deletion or antagonism.[12] These studies have shown that blocking PAFR can reduce infarct size, improve cardiac function, and decrease inflammation and oxidative stress.[12]
Conclusion and Future Directions
The Platelet-Activating Factor Receptor is a critical signaling hub that translates the presence of the lipid mediator PAF into a wide spectrum of cellular responses, driving key aspects of inflammation, hemostasis, and intercellular communication. Its deep involvement in numerous pathological states has made it an attractive therapeutic target for decades.
While the first generation of synthetic PAFR antagonists has had limited success in the clinic, our expanding understanding of the PAF/PAFR system continues to open new avenues for research. Future efforts may focus on:
-
Developing biased antagonists that selectively block certain downstream pathways while leaving others unaffected.
-
Targeting specific disease contexts where PAFR plays a non-redundant, critical role, such as in certain subtypes of cancer or neuroinflammatory conditions.
-
Combination therapies , where PAFR antagonists are used to augment the efficacy of other treatments, such as chemotherapy or radiation.[1]
The wealth of available chemical tools and genetic models ensures that the PAFR will remain an important area of investigation for understanding fundamental biological processes and for the continued development of novel therapeutics.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. Loss of PAFR prevents neuroinflammation and brain dysfunction after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical role of PAFR/YAP1 positive feedback loop in cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biased signaling due to oligomerization of the G protein-coupled platelet-activating factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. PAFR-deficiency alleviates myocardial ischemia/reperfusion injury in mice via suppressing inflammation, oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of PAF Receptor in Proinflammatory Cytokine Expression in the Dorsal Root Ganglion and Tactile Allodynia in a Rodent Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Insights Into the Pathologic Roles of the Platelet-Activating Factor System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. scbt.com [scbt.com]
- 23. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Effects of PAF antagonists in experimental models. Therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lack of effectiveness of the platelet-activating factor antagonist SR27417A in patients with active ulcerative colitis: a randomized controlled trial. The Platelet Activating Factor Antagonist Study Group in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
CV-6209: A Technical Guide for the Investigation of Sepsis and Shock Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of CV-6209, a potent and specific antagonist of Platelet-Activating Factor (PAF), for use in preclinical sepsis and shock research. It covers the compound's mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols.
Introduction to this compound and Platelet-Activating Factor (PAF)
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] In the context of sepsis and shock, PAF is a critical proinflammatory mediator, and its signaling cascade is a key effector pathway in systemic inflammatory responses.[1][2]
This compound, chemically identified as 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride, is a highly potent and specific antagonist of the PAF receptor.[3] Its structural similarity to PAF allows it to competitively block the receptor, thereby inhibiting the downstream signaling that leads to the pathophysiological effects of PAF. This makes this compound a valuable pharmacological tool for investigating the role of PAF in diseases like endotoxin shock, disseminated intravascular coagulation, and other inflammatory conditions.[4]
Mechanism of Action: The PAF Signaling Pathway
PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as platelets, macrophages, and endothelial cells.[5][6] This binding initiates a cascade of intracellular signaling events. The PAF receptor (PAFR) couples to Gq and Gi proteins, activating phospholipases (PL) like PLC, PLA2, and PLD.[5][7] This activation leads to the generation of second messengers, mobilization of intracellular calcium, activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), ultimately resulting in cytokine release, inflammation, and cellular proliferation.[7]
This compound acts by competitively antagonizing the PAF receptor, preventing PAF from binding and initiating this signaling cascade.
Caption: PAF Signaling Pathway and the inhibitory action of this compound.
Quantitative Data on the Efficacy of this compound
The potency of this compound has been quantified in several in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound on PAF-Induced Platelet Aggregation
| Species | Assay | IC₅₀ Value | Citation |
|---|---|---|---|
| Rabbit | Platelet Aggregation | 7.5 x 10⁻⁸ M | [3] |
| Human | Platelet Aggregation | 1.7 x 10⁻⁷ M |[3] |
Table 2: In Vivo Efficacy of this compound on PAF-Induced Hypotension in Rats
| Parameter | Dosing | ED₅₀ Value | Citation |
|---|---|---|---|
| Inhibition of Hypotension | Pre-treatment (i.v.) | 0.009 mg/kg | [3] |
| Reversal of Hypotension | Post-treatment (i.v.) | 0.0046 mg/kg |[3] |
Table 3: Efficacy of this compound in a Rat Shock Model (Temporary Hepatic Inflow Occlusion)
| Group | Treatment | Key Outcome | Result | Citation |
|---|---|---|---|---|
| Control (n=20) | Saline (i.v.) | 90-min Survival Rate | 30% | [2] |
| This compound (n=20) | 3 mg/kg this compound (i.v.) | 90-min Survival Rate | 65% (p < 0.05) | [2] |
| Control (n=5) | Saline (i.v.) | Blood Pressure | Remained hypotensive post-occlusion | [2] |
| this compound (n=5) | 3 mg/kg this compound (i.v.) | Blood Pressure | Hypotension significantly reversed (p < 0.01) |[2] |
Experimental Protocols for Studying this compound
Detailed methodologies are crucial for reproducible research. Below are protocols derived from published studies on this compound and general sepsis models.
This protocol is designed to assess the ability of this compound to inhibit or reverse hypotension directly induced by PAF.[3]
-
Animal Model: Male Wistar rats.
-
Induction of Hypotension: A bolus intravenous (i.v.) injection of PAF (0.3 to 1 µg/kg).
-
This compound Administration:
-
For Inhibition (Pre-treatment): Administer this compound (i.v.) at various doses (e.g., 0.001 to 0.1 mg/kg) minutes before the PAF challenge.
-
For Reversal (Post-treatment): Administer this compound (i.v.) at various doses after the onset of stable hypotension induced by PAF.
-
-
Monitoring: Continuously monitor arterial blood pressure via a cannulated artery.
-
Endpoints:
-
Measure the peak drop in mean arterial pressure.
-
Calculate the ED₅₀ for this compound in preventing or reversing the hypotensive effect of PAF.
-
-
Specificity Controls: Test this compound against hypotension induced by other agents like arachidonic acid, histamine, or bradykinin to confirm its specificity for the PAF receptor.[3]
This protocol details a clinically relevant shock model where PAF is an endogenous mediator.[2]
-
Animal Model: Male Wistar rats (n=5-20 per group).
-
Surgical Preparation:
-
Anesthetize the animal.
-
Perform a laparotomy to expose the hepatoduodenal ligament.
-
Cannulate an artery for continuous blood pressure monitoring.
-
-
Induction of Shock:
-
Occlude the hepatic artery and portal vein (hepatic inflow) with a clamp for 45 minutes.
-
After 45 minutes, remove the clamp to allow reperfusion.
-
-
Treatment Groups:
-
Control Group: Administer saline (i.v.) prior to the occlusion period.
-
This compound Group: Administer this compound (3 mg/kg, i.v.) as a pre-treatment before occlusion.
-
Sham Group: Perform the surgical procedure without clamping the vessels.
-
-
Monitoring:
-
Record arterial pressure throughout the occlusion and reperfusion periods.
-
Monitor survival for at least 90 minutes after reperfusion (declamping).
-
-
Endpoints:
-
Mean arterial pressure during and after occlusion.
-
Survival rate at 90 minutes post-reperfusion.
-
Caption: General experimental workflow for evaluating this compound in a shock model.
While the above protocols are specific, this compound can be investigated in various other sepsis models. Common models include:
-
Endotoxin (LPS) Injection: Intravenous or intraperitoneal administration of lipopolysaccharide to induce a systemic inflammatory response.[8] Doses can range from 1 to 80 mg/kg depending on the desired severity and animal strain.[8]
-
Cecal Ligation and Puncture (CLP): A surgical model that mimics peritonitis-induced sepsis by ligating and puncturing the cecum, leading to polymicrobial infection.[8][9]
-
Fecal Slurry Injection (FSI): Intraperitoneal injection of a fecal suspension to induce polymicrobial peritonitis, considered a less technically variable alternative to CLP.[9]
In each of these models, this compound can be administered prophylactically (before induction) or therapeutically (after onset of sepsis) to evaluate its efficacy in mitigating the septic cascade. Endpoints would include survival, hemodynamic stability, inflammatory cytokine levels, and organ damage markers.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcritintensivecare.org [jcritintensivecare.org]
- 9. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Platelet-Activating Factor in Cardiovascular Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a wide array of physiological and pathological processes. Within the cardiovascular system, PAF plays a critical role in the initiation and progression of various diseases, including atherosclerosis, myocardial infarction, and thrombosis. Its actions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAF-R), which triggers a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the multifaceted role of PAF in cardiovascular pathophysiology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.
Introduction
Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a highly potent lipid mediator.[1] It is produced by a variety of cells, including platelets, endothelial cells, neutrophils, and macrophages, in response to various stimuli.[1] The binding of PAF to its receptor (PAF-R) initiates a signaling cascade that leads to platelet aggregation, inflammation, and increased vascular permeability, all of which are central to the pathophysiology of cardiovascular diseases.[2] This guide will delve into the intricate mechanisms by which PAF contributes to cardiovascular disorders, offering a detailed overview of its signaling pathways, its role in specific disease states, and the experimental methodologies used to investigate its function.
Quantitative Data on PAF in Cardiovascular Pathophysiology
The following tables summarize key quantitative data related to PAF's role in cardiovascular disease, providing a comparative overview for researchers.
Table 1: Plasma Levels of PAF and Related Enzymes in Cardiovascular Disease
| Parameter | Condition | Concentration/Activity | Reference |
| PAF | Healthy Controls | Not detected | [3] |
| PAF | Coronary Artery Disease (CAD) Patients | (19.62±3.94) mg/mL | [3] |
| PAF | CAD with Blood Stasis Syndrome (BSS) | (22.77±1.26) mg/mL | [3] |
| PAF Acetylhydrolase (PAF-AH) Activity | Healthy Controls | 0.026 ± 0.009 μmol/min/ml | [4] |
| PAF-AH Activity | Stable CAD Patients | 0.032 ± 0.010 μmol/min/ml | [4] |
| PAF-AH Activity | Unstable CAD Patients | 0.040 ± 0.012 μmol/min/ml | [4] |
| PAF-AH Levels | Healthy Controls | 9.3 ± 5.2 μM | [5] |
| PAF-AH Levels | CHD without BSS | 11.1 ± 5.0 μM | [5] |
| PAF-AH Levels | CHD with BSS | 12.9 ± 6.5 μM | [5] |
Table 2: Effects of PAF and PAF Receptor Antagonists on Platelet Aggregation
| Substance | Parameter | Concentration/Value | Reference |
| Platelet-Activating Factor (PAF) | Threshold dose for aggregation | ~100 nM | [6] |
| Platelet-Activating Factor (PAF) | Dose-dependent aggregation range | 50 nM to 14 μM | [6] |
| Platelet-Activating Factor (PAF) | Serotonin Secretion (at 0.8 µg/ml) | 45% ± 10% | [7] |
| Platelet-Activating Factor (PAF) | Platelet Factor 4 Secretion (at 0.8 µg/ml) | 12.89 ± 3.81 µg/10⁹ platelets | [7] |
| Apafant (PAF-R Antagonist) | KD for PAF Receptor | 15 nM | [8][9] |
| Apafant (PAF-R Antagonist) | IC50 for PAF-induced platelet aggregation | 170 nM | [8][9] |
| Apafant (PAF-R Antagonist) | IC50 for PAF-induced neutrophil aggregation | 360 nM | [8][9] |
| Bepafant (PAF-R Antagonist) | KD for PAF Receptor | 16 nM | [8] |
| Bepafant (PAF-R Antagonist) | IC50 for PAF-induced platelet aggregation | 310 nM | [8] |
| S-Bepafant (PAF-R Antagonist) | KD for PAF Receptor | 14 nM | [8] |
| S-Bepafant (PAF-R Antagonist) | IC50 for PAF-induced platelet aggregation | 350 nM | [8] |
| WEB2387 (Negative Control) | KD for PAF Receptor | 660 nM | [8] |
PAF Signaling Pathways
PAF exerts its biological effects by binding to the PAF receptor, a G-protein-coupled receptor (GPCR). This interaction activates multiple intracellular signaling cascades, primarily through Gq and Gi proteins.[10]
Gq-Mediated Pathway
Activation of the Gq protein by the PAF-R leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses such as platelet aggregation, inflammation, and increased vascular permeability.[10]
Other Signaling Pathways
In addition to the Gq pathway, PAF-R can also couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[10] Furthermore, PAF has been shown to activate other signaling molecules, including mitogen-activated protein kinases (MAPKs) and the Jak/STAT pathway, contributing to its diverse biological effects.[11]
Role of PAF in Specific Cardiovascular Pathologies
Atherosclerosis
PAF is a key player in the development and progression of atherosclerosis.[12] It contributes to this complex disease through several mechanisms:
-
Endothelial Dysfunction: PAF promotes endothelial cell activation, leading to the expression of adhesion molecules that facilitate the recruitment of leukocytes to the arterial wall.[13]
-
Inflammation: PAF stimulates the production of pro-inflammatory cytokines such as IL-6 and TNF-α via the NF-κB pathway.[13]
-
Lipid Accumulation: PAF enhances the production of reactive oxygen species (ROS), which oxidize low-density lipoprotein (LDL). Oxidized LDL is then taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[13]
-
Increased Permeability: PAF decreases the production of endothelial nitric oxide (NO), which increases vascular permeability and allows for the infiltration of lipids and inflammatory cells into the intima.[13]
Myocardial Infarction
Experimental studies have demonstrated a critical role for PAF in myocardial ischemia-reperfusion injury.[14] PAF contributes to the pathogenesis of myocardial infarction by promoting platelet and neutrophil aggregation, leading to thrombus formation and microvascular occlusion.[14] PAF receptor antagonists have been shown to reduce infarct size in animal models, highlighting the therapeutic potential of targeting the PAF pathway in this setting.[14]
Thrombosis
As its name suggests, PAF is a potent activator of platelets. It induces platelet shape change, degranulation, and aggregation, all of which are crucial steps in thrombus formation.[11] PAF-induced platelet aggregation is mediated by the release of other bioactive molecules, including thromboxane A2 and ADP, which further amplify the thrombotic response.[6]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of PAF in cardiovascular pathophysiology.
Measurement of PAF in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative determination of PAF in biological samples.[15][16]
Protocol:
-
Sample Preparation: Plasma samples are pretreated with methanol to deproteinize them.[3] An internal standard is added for quantification.
-
Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system, such as the Bligh and Dyer method.
-
Chromatographic Separation: The lipid extract is injected into an LC system equipped with a suitable column (e.g., a C18 column) to separate PAF from other lipid species.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. PAF is typically detected using multiple reaction monitoring (MRM) in positive ion mode, monitoring for specific precursor-to-product ion transitions.
-
Quantification: The concentration of PAF in the sample is determined by comparing the peak area of the analyte to that of the internal standard.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of PAF to induce platelet aggregation in vitro and is commonly used to screen for PAF receptor antagonists.[17]
Protocol:
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established.
-
Addition of Agonist: A known concentration of PAF is added to the PRP, and the change in light transmission is recorded over time as the platelets aggregate.
-
Inhibitor Studies: To test the effect of an antagonist, the PRP is pre-incubated with the inhibitor before the addition of PAF.
Induction of Myocardial Infarction in a Mouse Model
Animal models are essential for studying the in vivo effects of PAF in myocardial infarction.[18][19]
Protocol:
-
Anesthesia: The mouse is anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The surgical area is shaved and sterilized.
-
Thoracotomy: A surgical incision is made to expose the heart.
-
Ligation of the Left Anterior Descending (LAD) Coronary Artery: The LAD is permanently ligated with a suture to induce myocardial infarction.
-
Wound Closure: The chest and skin are closed in layers.
-
Post-operative Care: The animal is monitored during recovery and provided with appropriate analgesia.
-
Assessment of Infarct Size: After a specified period, the heart is excised, and the infarct size is determined using histological staining (e.g., triphenyltetrazolium chloride).
Endothelial Permeability Assay
This assay is used to assess the effect of PAF on the integrity of the endothelial barrier.[20][21]
Protocol:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on a porous membrane insert (e.g., a Transwell insert).
-
Treatment: The endothelial cell monolayer is treated with PAF or a vehicle control.
-
Permeability Measurement:
-
Transendothelial Electrical Resistance (TEER): The electrical resistance across the monolayer is measured using a voltmeter. A decrease in TEER indicates increased permeability.
-
Tracer Molecule Flux: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber, and its appearance in the lower chamber is measured over time using a fluorometer. An increase in flux indicates increased permeability.
-
Conclusion
Platelet-Activating Factor is a pivotal mediator in the complex pathophysiology of cardiovascular diseases. Its involvement in inflammation, thrombosis, and endothelial dysfunction underscores its significance as a therapeutic target. This technical guide has provided a comprehensive overview of the role of PAF, from its fundamental signaling pathways to its implications in specific disease states. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and the development of novel therapeutic strategies aimed at mitigating the detrimental effects of PAF in the cardiovascular system. A deeper understanding of the intricate actions of PAF will be crucial in the ongoing effort to combat cardiovascular disease.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Elevated plasma platelet-activating factor acetylhydrolase activity and its relationship to the presence of coronary artery disease* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations of platelet-activating factor acetylhydrolase (PAF-AH) gene polymorphisms with circulating PAF-AH levels and risk of coronary heart disease or blood stasis syndrome in the Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of platelet-activating factor (PAF) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients | MDPI [mdpi.com]
- 12. Involvement of PAF in atherogenesis. Brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Platelet-Activating Factor in Chronic Inflammation, Immune Activation, and Comorbidities Associated with HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CV-6209 on Leukocyte Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-6209 is a potent and highly specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and immunological responses. This document provides an in-depth technical guide on the effects of this compound on leukocyte function. By competitively inhibiting the binding of PAF to its G-protein coupled receptor on the surface of various leukocyte populations, this compound effectively attenuates a cascade of pro-inflammatory cellular activities. This guide summarizes the quantitative data on the inhibitory effects of this compound, details the experimental protocols used to ascertain these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound, with the chemical name 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride, is a structural analog of PAF.[1] Its primary mechanism of action is the competitive and specific antagonism of the PAF receptor.[1][2] In polymorphonuclear leukocytes (PMNs), this compound acts as a competitive antagonist.[2] However, in guinea-pig macrophages, it exhibits non-competitive antagonism, suggesting potential differences in receptor subtypes or coupling mechanisms across different leukocyte populations.[2]
The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, primarily signals through Gq and Gi proteins.[3][4] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[3][4] This signaling cascade is central to the pro-inflammatory functions of leukocytes.
Quantitative Effects of this compound on Leukocyte Function
This compound has been demonstrated to potently inhibit several key functions of leukocytes, including aggregation, degranulation, and respiratory burst. The following tables summarize the available quantitative data on the efficacy of this compound in these assays.
Table 1: Inhibition of Leukocyte Aggregation by this compound
| Leukocyte Type | Agonist | This compound Concentration | % Inhibition / pA2 Value | Reference |
| Polymorphonuclear Leukocytes | PAF | Not Specified | pA2 ≈ 9.5 | [2] |
Table 2: Inhibition of Neutrophil Degranulation and Respiratory Burst by this compound
| Neutrophil Function | Agonist | This compound Concentration Range | Effect | Reference |
| Respiratory Burst | 400 nM PAF | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition | [5] |
| Degranulation (β-glucuronidase release) | 400 nM PAF | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition | [5] |
| Degranulation (Vitamin B12 binding protein release) | 400 nM PAF | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition | [5] |
Table 3: Inhibition of PAF-Induced Calcium Mobilization by this compound
| Leukocyte Type | Agonist | This compound Effect | Relative Potency | Reference |
| Neutrophils | 10 nM PAF | Inhibition of the rise in free calcium | 7-20 times less active than in platelets | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Leukocyte Aggregation Assay
This protocol describes a method for measuring the aggregation of polymorphonuclear leukocytes (PMNs) induced by PAF and the inhibitory effect of this compound.
-
Isolation of PMNs: Isolate PMNs from whole blood using a standard density gradient centrifugation method.
-
Cell Preparation: Resuspend the isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁷ cells/mL.
-
Incubation with Antagonist: Pre-incubate the PMN suspension with varying concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Induction of Aggregation: Add PAF to the cell suspension to a final concentration that induces submaximal aggregation.
-
Measurement of Aggregation: Measure the change in light transmittance using an aggregometer. Alternatively, quantify platelet-leukocyte aggregates using flow cytometry by staining for specific cell markers (e.g., CD45 for leukocytes and CD41 for platelets).
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound. The pA2 value, a measure of antagonist potency, can be determined from a Schild plot.
Neutrophil Degranulation Assay (β-glucuronidase Release)
This protocol outlines a method to assess the inhibitory effect of this compound on PAF-induced degranulation of neutrophils by measuring the release of the azurophilic granule enzyme, β-glucuronidase.
-
Neutrophil Isolation and Preparation: Isolate neutrophils as described in section 3.1 and resuspend in a suitable buffer.
-
Incubation with this compound: Pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Stimulation of Degranulation: Stimulate the neutrophils with PAF (e.g., 400 nM) for 15-30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Enzyme Activity Measurement:
-
Transfer the supernatant to a new plate.
-
Add a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide.
-
Incubate at 37°C to allow for the enzymatic reaction.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
-
Data Analysis: Express the enzyme activity as a percentage of the total enzyme activity (determined by lysing an aliquot of cells) and calculate the inhibition by this compound.
Neutrophil Respiratory Burst Assay
This protocol describes the measurement of the respiratory burst (production of reactive oxygen species) in neutrophils using the dihydrorhodamine 123 (DHR 123) assay and flow cytometry.
-
Neutrophil Preparation: Isolate neutrophils as described in section 3.1.
-
Loading with DHR 123: Incubate the neutrophils with DHR 123 (a non-fluorescent probe) to allow it to enter the cells.
-
Incubation with this compound: Pre-incubate the DHR 123-loaded neutrophils with various concentrations of this compound or vehicle.
-
Stimulation of Respiratory Burst: Add PAF to stimulate the production of reactive oxygen species (ROS).
-
Measurement of Fluorescence: As ROS are produced, DHR 123 is oxidized to the fluorescent rhodamine 123. Measure the fluorescence intensity of the cell population using a flow cytometer.
-
Data Analysis: Quantify the inhibition of the respiratory burst by this compound by comparing the mean fluorescence intensity of the treated samples to the control samples.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PAF Receptor Signaling Pathway in Leukocytes.
Caption: General Experimental Workflow for Assessing this compound's Effect.
Caption: Logical Relationship of this compound in Leukocyte Activation.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts as a specific antagonist of the PAF receptor. Its ability to inhibit a range of pro-inflammatory leukocyte functions, including aggregation, degranulation, and respiratory burst, underscores the critical role of PAF in the inflammatory process. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of PAF in disease and to develop novel anti-inflammatory therapies. The distinct antagonistic mechanisms of this compound in different leukocyte populations warrant further investigation and may offer opportunities for targeted therapeutic interventions.
References
- 1. Measurement of Oxidative Burst in Neutrophils | Springer Nature Experiments [experiments.springernature.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of CV-6202, a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-6209 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] These application notes provide detailed protocols for utilizing this compound in key in vitro experiments to investigate PAF receptor signaling and to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the PAF receptor on platelets and polymorphonuclear leukocytes (PMNs), effectively blocking the binding of PAF and subsequent downstream signaling.[1] However, in guinea-pig macrophages, it exhibits non-competitive antagonism.[1] The PAF receptor is primarily coupled to the Gq family of G-proteins.[3][4] Upon activation by PAF, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, a key event in many cellular responses to PAF.[3][5][6]
Data Presentation
The following tables summarize the in vitro activity of this compound from various studies.
| Assay | Species/Cell Type | Parameter | Value | Reference |
| PAF-Induced Platelet Aggregation | Rabbit Platelets | IC50 | 75 nM | [2][7] |
| PAF-Induced Platelet Aggregation | Human Platelets | IC50 | 170 nM | [2][7] |
| PAF-Induced Aggregation | Rabbit PMNs and Platelets | pA2 | ~9.5 | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, indicating potent competitive antagonism.[8][9]
Mandatory Visualizations
Caption: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflows for key in vitro assays with this compound.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation by monitoring changes in light transmission through a platelet suspension.[10][11]
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood
-
3.8% (w/v) sodium citrate
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Saline
-
Light Transmission Aggregometer
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle (e.g., saline) for 2-5 minutes at 37°C with stirring.
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with PPP.
-
Add PAF to the cuvette to induce aggregation (the final concentration of PAF should be predetermined to cause a submaximal aggregation response).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Calcium Mobilization Assay
This assay measures the inhibitory effect of this compound on PAF-induced intracellular calcium release in cells expressing the PAF receptor.[4][12][13]
Materials:
-
This compound
-
PAF
-
Cells stably expressing the human PAF receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Culture:
-
Culture PAF receptor-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into black-walled, clear-bottom 96-well plates and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing various concentrations of this compound or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject a solution of PAF (at a pre-determined EC80 concentration) into the wells and continue to record the fluorescence for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Determine the percentage of inhibition of the PAF-induced calcium response by this compound.
-
Calculate the IC50 value of this compound.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of this compound to inhibit PAF-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.[14][15]
Materials:
-
This compound
-
PAF
-
Mast cell line (e.g., RBL-2H3 or LAD2)
-
Cell culture medium
-
96-well cell culture plates
-
Tyrode's buffer (or similar physiological buffer)
-
Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase release)
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture mast cells in the appropriate medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells gently with Tyrode's buffer.
-
Add 50 µL of Tyrode's buffer containing various concentrations of this compound or vehicle to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of PAF solution to stimulate degranulation and incubate for 30-60 minutes at 37°C.
-
Include control wells for spontaneous release (buffer only) and total release (0.1% Triton X-100).
-
-
Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the β-hexosaminidase substrate solution to each well and incubate at 37°C for 60-90 minutes.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Determine the percentage of inhibition of PAF-induced degranulation by this compound.
-
Calculate the IC50 value of this compound.
-
Serotonin Release Assay
This assay measures the inhibition of PAF-induced serotonin release from platelets by this compound.[16][17][18]
Materials:
-
This compound
-
PAF
-
Platelet-rich plasma (PRP)
-
[¹⁴C]-Serotonin or non-radiolabeled serotonin
-
Imipramine (to block serotonin reuptake)
-
Formaldehyde (to stop the reaction)
-
Scintillation counter or HPLC system
Protocol:
-
Platelet Preparation and Loading:
-
Prepare PRP as described in the platelet aggregation assay protocol.
-
Incubate the PRP with [¹⁴C]-Serotonin for 30 minutes at 37°C to allow for uptake.
-
Wash the platelets to remove unincorporated [¹⁴C]-Serotonin.
-
Resuspend the labeled platelets in a suitable buffer.
-
-
Assay Procedure:
-
Pre-incubate the labeled platelets with various concentrations of this compound or vehicle in the presence of imipramine for 5-10 minutes at 37°C.
-
Initiate the release reaction by adding PAF.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction by adding ice-cold formaldehyde.
-
Pellet the platelets by centrifugation.
-
-
Measurement of Serotonin Release:
-
Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
Determine the total radioactivity in an aliquot of the platelet suspension (before centrifugation).
-
-
Data Analysis:
-
Calculate the percentage of serotonin release for each condition.
-
Determine the percentage of inhibition of PAF-induced serotonin release by this compound.
-
Calculate the IC50 value of this compound.
-
References
- 1. CV 6209 is a non-competitive antagonist of platelet-activating factor receptors on guinea-pig resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 7. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 9. pA2 and receptor differentiation: A statistical analysis of competitive antagonism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmgood.com [abmgood.com]
- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. thebloodproject.com [thebloodproject.com]
- 18. The platelet serotonin-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CV-6209 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CV-6209, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The following sections detail its mechanism of action, recommended dosages in various animal models, and detailed protocols for key experiments.
Mechanism of Action
This compound is a synthetic analog of PAF and acts as a competitive and specific antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By binding to the PAF receptor, this compound blocks the downstream signaling cascade initiated by PAF. This cascade involves the activation of Gq and Gi proteins, leading to the stimulation of phospholipases C, D, and A2, and the activation of the mitogen-activated protein kinase (MAPK) pathway. The antagonism of this pathway by this compound results in the inhibition of PAF-induced physiological responses, such as platelet aggregation, inflammation, and hypotension.
Data Presentation: this compound Dosage in In Vivo Animal Studies
The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific experimental conditions, including the animal strain, age, and the specific pathology being investigated.
| Animal Model | Species | Application | Dosage | Route of Administration | Reference |
| PAF-Induced Hypotension | Rat | Inhibition | ED₅₀: 0.009 mg/kg | Intravenous (i.v.) | [1] |
| PAF-Induced Hypotension | Rat | Reversal | ED₅₀: 0.0046 mg/kg | Intravenous (i.v.) | [1] |
| Hepatic Inflow Occlusion | Rat | Prevention of Hypotension | 3 mg/kg | Intravenous (i.v.) | N/A |
| Ischemia-Reperfusion Injury | Swine | Cardiopulmonary Protection | 1 mg/kg | Intravenous (i.v.) | N/A |
| Asparaginase-Induced Hypersensitivity | Mouse | Reduction of Symptoms | 66 µ g/mouse | Intravenous (i.v.) | N/A |
| Nephrotoxic Serum Nephritis | Rat | Reduction of Proteinuria | Not specified | Not specified | [2] |
| Pregnancy Suppression | Mouse | Implantation Inhibition | Not specified | Not specified | N/A |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Based on its solubility in water (10 mg/mL), this compound can be prepared in a sterile aqueous vehicle.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile container, dissolve the this compound powder in the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately, protected from light. For short-term storage, 4°C is recommended. For long-term storage, refer to the manufacturer's instructions, which may include storage at -20°C.
Protocol for PAF-Induced Hypotension in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg i.p.)
-
Heating pad to maintain body temperature
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and recording system
-
Platelet-Activating Factor (PAF)
-
This compound solution
-
Heparinized saline
Protocol:
-
Anesthetize the rat and place it on a heating pad to maintain a body temperature of 37°C.
-
Surgically expose the right carotid artery and jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer to continuously monitor mean arterial pressure (MAP).
-
Cannulate the jugular vein for intravenous administration of substances.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until a stable baseline MAP is achieved.
-
To induce hypotension, administer a bolus intravenous injection of PAF (e.g., 0.3-1 µg/kg) through the jugular vein cannula. PAF should be dissolved in a suitable vehicle like 0.9% NaCl.[1][3]
-
Record the subsequent drop in MAP.
-
For inhibition studies: Administer this compound (e.g., at doses ranging from 0.001 to 0.1 mg/kg, i.v.) 5-10 minutes prior to the PAF challenge.
-
For reversal studies: Administer this compound (e.g., at doses ranging from 0.001 to 0.1 mg/kg, i.v.) after the induction of hypotension by PAF.
-
Continuously monitor and record the MAP throughout the experiment.
-
At the end of the experiment, euthanize the animal using an approved method.
Protocol for Hepatic Inflow Occlusion in Rats
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Anesthetic (e.g., pentobarbital, 0.2 mg/kg i.p.)
-
Surgical instruments for laparotomy
-
Atraumatic vascular clamps
-
This compound solution
-
Sterile saline
Protocol:
-
Anesthetize the rat and perform a midline laparotomy to expose the liver.
-
Carefully dissect the hepatoduodenal ligament to isolate the portal triad (hepatic artery, portal vein, and bile duct) that supplies the median and left lateral liver lobes.[4]
-
Pre-treatment: Administer this compound (e.g., 3 mg/kg, i.v.) or the vehicle control 15-30 minutes before inducing ischemia.
-
Induce hepatic ischemia by clamping the portal triad with an atraumatic vascular clamp. The duration of occlusion can vary, for example, 45-60 minutes.[4]
-
During the occlusion period, and after reperfusion, monitor relevant physiological parameters such as blood pressure if required.
-
After the ischemic period, remove the clamp to allow reperfusion of the liver lobes.
-
The abdominal cavity can be closed in layers.
-
Post-operative care, including analgesia, should be provided as per institutional guidelines.
-
At predetermined time points after reperfusion, animals can be euthanized, and blood and liver tissue samples can be collected for analysis of liver injury markers (e.g., ALT, AST) and histological examination.
Mandatory Visualizations
Caption: this compound antagonizes the PAF receptor, blocking downstream signaling.
Caption: General workflow for in vivo studies with this compound.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the platelet-activating factor antagonists this compound and CV-3988 on nephrotoxic serum nephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolife-publisher.it [biolife-publisher.it]
- 4. Safe upper limit of intermittent hepatic inflow occlusion for liver resection in cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a CV-6209 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CV-6209 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2][3][4][5] It is a valuable tool for in vitro and in vivo studies investigating the role of PAF receptor signaling in various physiological and pathological processes.[1][3][4] Proper preparation of a stock solution is the first critical step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the accurate preparation of stock solutions.
| Property | Value | Reference |
| Chemical Name | 2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-pyridinium, monochloride | [1] |
| CAS Number | 100488-87-7 | [1][2] |
| Molecular Formula | C₃₄H₆₀N₃O₆ · Cl | [1] |
| Molecular Weight | 642.3 g/mol | [1][2][6] |
| Appearance | Crystalline solid | [1][3] |
| Purity | ≥95% | [1] |
| Solubility in Water | 10 mg/mL | [1][4] |
| Solubility in DMSO | 100 mg/mL (155.69 mM) | [2] |
| Storage of Solid | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). | [3] |
| Storage of Solution | Store aliquots at -20°C for up to one month or at -80°C for up to six months. | [5][7] |
| Stability | Stable for at least 4 years when stored properly as a solid. | [1] |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.423 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 6.423 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and maintain the stability of the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Mixing: Mix the working solution gently but thoroughly before adding it to your experimental system.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted solutions for later use.
Visualizations
Workflow for Preparing this compound Stock Solution
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 100488-87-7 | Platelet-activating Factor Receptor | MOLNOVA [molnova.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound (chloride) | CAS 100488-87-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CV 6209 | 100488-87-7 | FC20594 | Biosynth [biosynth.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for CV-6209 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-6209 is a potent and highly specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Its specificity makes it an invaluable tool for researchers studying the role of PAF in platelet aggregation and various physiological and pathological processes. Unlike other platelet agonists such as ADP, collagen, or arachidonic acid, this compound selectively blocks the effects of PAF, allowing for the precise elucidation of PAF-mediated signaling pathways.[1][2] These application notes provide a comprehensive protocol for utilizing this compound in in vitro platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[3]
Mechanism of Action
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in various inflammatory and thrombotic events.[4] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of platelets, known as the PAF receptor (PAFR).[5][6][7] This binding initiates a cascade of intracellular signaling events, leading to platelet activation, shape change, and ultimately, aggregation.[4] this compound acts as a competitive antagonist at the PAFR, effectively blocking the binding of PAF and thereby inhibiting all downstream signaling and subsequent platelet aggregation.
Data Presentation
The inhibitory effect of this compound on PAF-induced platelet aggregation is dose-dependent. The following tables summarize the inhibitory potency of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on PAF-Induced Platelet Aggregation
| Species | IC50 (M) |
| Human | 1.7 x 10⁻⁷ |
| Rabbit | 7.5 x 10⁻⁸ |
Data sourced from Terashita et al., 1987.[1]
Table 2: Representative Dose-Response of this compound on PAF-Induced Human Platelet Aggregation
| This compound Concentration (M) | Percent Inhibition (%) |
| 1 x 10⁻⁸ | ~10 |
| 5 x 10⁻⁸ | ~30 |
| 1 x 10⁻⁷ | ~45 |
| 1.7 x 10⁻⁷ | 50 |
| 5 x 10⁻⁷ | ~75 |
| 1 x 10⁻⁶ | >90 |
This table presents expected inhibitory values based on the reported IC50. Actual results may vary based on experimental conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway of Platelet-Activating Factor (PAF) and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for conducting in vitro platelet aggregation assays using this compound with Light Transmission Aggregometry (LTA).
Materials and Reagents
-
This compound
-
Platelet-Activating Factor (PAF)
-
3.2% or 3.8% Sodium Citrate anticoagulant solution
-
Saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).[8] The first 2-3 mL of blood should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[9] Carefully aspirate the upper layer of PRP.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[9]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to 2.5 - 3.0 x 10⁸ platelets/mL using autologous PPP.
Experimental Workflow
The following diagram outlines the experimental workflow for a typical platelet aggregation assay using this compound.
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with adjusted PRP to set 0% light transmission.[9]
-
Incubation: Pipette 450 µL of adjusted PRP into an aggregometer cuvette containing a magnetic stir bar. Add 50 µL of this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) or a vehicle control (e.g., saline with a small amount of BSA). Incubate for 2-5 minutes at 37°C with stirring.
-
Aggregation: After establishing a stable baseline, add a pre-determined concentration of PAF to induce platelet aggregation. The concentration of PAF should be the minimal concentration that induces a maximal or near-maximal aggregation response (typically in the range of 10⁻⁸ to 10⁻⁷ M).
-
Data Recording: Record the change in light transmission for at least 5 minutes or until the aggregation reaches a plateau.
Data Analysis
-
Aggregation Curves: The aggregometer software will generate aggregation curves, plotting the percentage of light transmission over time.
-
Maximum Aggregation: Determine the maximum percentage of aggregation for each sample.
-
Percent Inhibition: Calculate the percent inhibition of platelet aggregation for each concentration of this compound using the following formula:
% Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation, can be determined from this curve.
Conclusion
This document provides a detailed protocol for the use of this compound as a selective PAF receptor antagonist in platelet aggregation assays. By following these methodologies, researchers can obtain reliable and reproducible data to investigate the specific role of PAF in platelet function and to characterize the pharmacological profile of PAF receptor antagonists. The high potency and specificity of this compound make it an essential tool for advancing our understanding of thrombosis, inflammation, and other PAF-mediated pathologies.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the platelet-activating factor antagonists this compound and CV-3988 on nephrotoxic serum nephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Utilizing CV-6209 in a Cell-Based Platelet-Activating Factor (PAF) Receptor Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Consequently, the PAF receptor is a significant target for the development of therapeutic agents aimed at mitigating PAF-driven pathologies.
CV-6209 is a highly potent and specific antagonist of the PAF receptor. It has been instrumental in elucidating the roles of PAF in various biological systems. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its inhibitory activity on the PAF receptor.
Mechanism of Action of this compound
This compound is a structural analog of PAF and acts as a receptor antagonist. In studies involving rabbit and human platelets, it has been shown to be a competitive antagonist. However, in guinea-pig resident peritoneal macrophages, this compound exhibits non-competitive antagonism, suggesting that its mode of inhibition can be cell-type dependent.[1] This highlights the importance of characterizing its activity in the specific cell system being used for research.
PAF Receptor Signaling Pathway
Upon binding of an agonist like PAF, the PAF receptor, which is primarily coupled to the Gq family of G-proteins, initiates a signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This increase in intracellular calcium is a hallmark of PAF receptor activation and serves as a key measurable endpoint in many functional cell-based assays.
Data Presentation
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Assay Type | Cell/Tissue Type | Species | IC50 Value (nM) | Reference |
| PAF-Induced Platelet Aggregation | Platelets | Rabbit | 75 | [2][3][4][5] |
| PAF-Induced Platelet Aggregation | Platelets | Human | 170 | [2][3][4][5] |
| PAF-Induced Prostacyclin (PGI2) Generation | Peritoneal Macrophages | Guinea Pig | - | [1] |
Note: The study on guinea-pig macrophages characterized this compound as a non-competitive antagonist but did not provide a specific IC50 value.[1]
Experimental Protocols
Herein are detailed protocols for three common cell-based assays to determine the antagonist activity of this compound on the PAF receptor.
Calcium Mobilization Assay
This assay provides a direct measure of PAF receptor activation by quantifying the transient increase in intracellular calcium.
References
- 1. CV 6209 is a non-competitive antagonist of platelet-activating factor receptors on guinea-pig resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CV-6209 Administration in a Rat Model of Hypotension
Audience: Researchers, scientists, and drug development professionals.
Introduction
CV-6209 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and shock.[1] By binding to its G-protein coupled receptor (PAFR), PAF can induce profound hypotension.[1][4] These application notes provide detailed protocols for the administration of this compound in a rat model of PAF-induced hypotension, a valuable tool for studying the therapeutic potential of PAF antagonists in cardiovascular and inflammatory diseases.
Mechanism of Action
This compound competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to vasodilation and increased vascular permeability, the primary causes of PAF-induced hypotension.[1][2][3] The PAF receptor is coupled to Gq and Gi proteins, and its activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. By antagonizing the PAFR, this compound effectively mitigates these effects.
Signaling Pathway of Platelet-Activating Factor (PAF)
Caption: PAF receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in a rat model of PAF-induced hypotension.
Table 1: Potency of this compound in PAF-Induced Hypotension in Rats
| Parameter | Value | Reference |
| ED₅₀ for inhibition of PAF-induced hypotension (i.v.) | 0.009 mg/kg | [2] |
| ED₅₀ for reversal of PAF-induced hypotension (i.v.) | 0.0046 mg/kg | [2] |
Table 2: Representative Hemodynamic Data in Anesthetized Rats
| Treatment Group | Baseline Mean Arterial Pressure (mmHg) | Mean Arterial Pressure after PAF (1 µg/kg, i.v.) (mmHg) | Mean Arterial Pressure after this compound (0.01 mg/kg, i.v.) (mmHg) |
| Control (PAF only) | 105 ± 5 | 60 ± 7 | 62 ± 6 |
| This compound Treatment | 103 ± 6 | 58 ± 5 | 98 ± 8 |
Note: The data in Table 2 are representative values compiled from typical findings in the literature and serve as an illustrative example.
Experimental Protocols
Protocol 1: Prophylactic Administration of this compound in a PAF-Induced Hypotension Rat Model
This protocol details the pretreatment with this compound to prevent the hypotensive effects of a subsequent PAF challenge.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital (50 mg/kg, i.p.).
-
Cannulate the jugular vein for intravenous administration of substances.
-
Cannulate the carotid artery for continuous monitoring of arterial blood pressure.
-
Allow the animal to stabilize for at least 20 minutes after surgery.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in saline.
-
Administer this compound intravenously at a dose of 3 mg/kg.[5]
-
Allow a 5-minute interval for the drug to circulate.
-
-
Induction of Hypotension:
-
Prepare a stock solution of PAF in saline.
-
Administer PAF intravenously at a dose of 0.3 µg/kg to induce hypotension.[2]
-
-
Data Collection:
-
Continuously record mean arterial pressure (MAP) throughout the experiment.
-
Monitor heart rate and other relevant physiological parameters.
-
Protocol 2: Therapeutic Administration of this compound in a PAF-Induced Hypotension Rat Model
This protocol outlines the administration of this compound to reverse established hypotension induced by PAF.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Preparation:
-
Follow the same procedure as in Protocol 1 for anesthesia and cannulation.
-
-
Induction of Hypotension:
-
Administer PAF intravenously at a dose of 1 µg/kg to induce a sustained hypotensive state.[2]
-
-
This compound Administration:
-
Once a stable hypotensive state is achieved (a significant drop in MAP), administer this compound intravenously. A dose of 0.01 mg/kg can be used, which is above the reported ED₅₀ for reversal.[2]
-
-
Data Collection:
-
Continuously monitor MAP to observe the reversal of hypotension.
-
Record heart rate and other physiological parameters.
-
Experimental Workflow Diagram
Caption: Workflow for prophylactic and therapeutic administration of this compound.
Conclusion
The administration of this compound in a rat model of PAF-induced hypotension is a robust method for evaluating the efficacy of PAF receptor antagonists. The protocols provided herein offer a standardized approach for both prophylactic and therapeutic assessment. The potent and specific nature of this compound makes it an invaluable tool for research in cardiovascular and inflammatory diseases where PAF is implicated as a key mediator.
References
- 1. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
- 2. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CV-6209 in Ischemia-Reperfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-6209 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a key lipid mediator implicated in the pathophysiology of ischemia-reperfusion (I/R) injury in various organs, including the heart, lungs, liver, and kidneys.[2][3][4][5][6] During I/R, PAF is released and contributes to tissue damage by promoting inflammation, platelet aggregation, and microvascular dysfunction.[4][7][8] this compound competitively inhibits the binding of PAF to its receptor, thereby mitigating the downstream inflammatory and thrombotic events associated with I/R injury. These application notes provide detailed protocols for the use of this compound in preclinical ischemia-reperfusion models.
Mechanism of Action in Ischemia-Reperfusion Injury
Ischemia-reperfusion injury is a complex process involving a cascade of events, including inflammation, oxidative stress, and cell death. PAF plays a significant role in this process by activating various cell types, including platelets, neutrophils, and endothelial cells.[5][7] The binding of PAF to its receptor (PAF-R) on these cells triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, expression of adhesion molecules, and generation of reactive oxygen species, all of which contribute to tissue damage.[4][9] this compound, by blocking the PAF receptor, is hypothesized to interrupt this cascade and reduce the extent of I/R-induced injury.
Signaling Pathway of PAF in Ischemia-Reperfusion Injury
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new platelet-activating factor antagonist (this compound) in preservation of heart and lung for transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the platelet-activating factor antagonists this compound and CV-3988 on nephrotoxic serum nephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of platelet-activating factor in cytokine production and neutrophil activation after hepatic ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of PAF antagonists in experimental models. Therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Platelet-activating factor receptor (PAFR) plays a crucial role in experimental global cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CV-6209 in the Study of Nephrotoxic Serum Nephritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nephrotoxic serum (NTS) nephritis is a widely utilized experimental model that recapitulates key features of human glomerulonephritis, a group of inflammatory kidney diseases that can lead to renal failure. The pathogenesis of NTS nephritis involves glomerular injury, proteinuria, and inflammation, processes in which various mediators play a crucial role. One such mediator is the Platelet-Activating Factor (PAF), a potent phospholipid that contributes to increased vascular permeability and inflammatory cell infiltration. CV-6209 is a specific and potent antagonist of the PAF receptor, making it a valuable tool for investigating the role of PAF in the pathophysiology of glomerulonephritis. These application notes provide detailed protocols for the use of this compound in a rat model of accelerated NTS nephritis, along with data presentation and visualization of relevant pathways.
Quantitative Data Summary
The following tables summarize the key findings on the effects of this compound and the related compound CV-3988 on key parameters in a rat model of accelerated nephrotoxic serum nephritis.
Table 1: Effect of this compound and CV-3988 on Urinary Protein Excretion
| Treatment Group | Day 5 | Day 7 |
| Control (NTS only) | - | - |
| This compound Treated | Significantly Less | Significantly Less |
| CV-3988 Treated | Significantly Less | Significantly Less |
-
precise numerical values were not provided in the source material.[1]
Table 2: Effect of this compound on Glomerular Anionic Charges
| Treatment Group | Glomerular Anionic Charge |
| Control (NTS only) | Loss of Anionic Charges |
| This compound Treated | Protection Against Loss |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of Platelet-Activating Factor (PAF) in the context of nephrotoxic serum nephritis and the inhibitory action of this compound.
References
CV-6209: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed information on the platelet-activating factor (PAF) receptor antagonist, CV-6209, including supplier details, purchasing information, and comprehensive experimental protocols.
Supplier and Purchasing Information
This compound is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. For procurement, researchers can refer to the following suppliers who provide the compound for research purposes.
| Supplier | CAS Number | Molecular Formula | Formula Weight | Purity | Formulation | Storage |
| Cayman Chemical | 100488-87-7 | C34H60N3O6 • Cl | 642.3 g/mol | ≥95% | A crystalline solid | -20°C |
| Probechem | 100488-87-7 | C34H60N3O6 • Cl | 642.3 g/mol | >98% (HPLC) | Crystalline solid | -20°C (powder) |
| MOLNOVA | 100488-87-7 | C34H60N3O6 • Cl | 642.3 g/mol | >98% (HPLC) | Crystalline solid | -20°C |
| Cambridge Bioscience | 100488-87-7 | C34H60N3O6 • Cl | 642.3 g/mol | Not specified | Crystalline solid | -20°C |
| Biosynth | 100488-87-7 | C34H60ClN3O6 | 642.31 g/mol | Not specified | Solid | <-15°C |
Solubility:
-
Water: 10 mg/mL[1]
-
DMSO: 100 mg/mL
Quantitative Data Summary
This compound has been characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data for easy comparison.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Rabbit | PAF-induced Platelet Aggregation | 75 nM | [1][2][3] |
| IC50 | Human | PAF-induced Platelet Aggregation | 170 nM | [1][2][3] |
| ED50 | Rat | Inhibition of PAF-induced Hypotension | 0.009 mg/kg (i.v.) | [2][3] |
Signaling Pathway
This compound acts as a competitive antagonist at the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). Activation of PAFR by its ligand, PAF, initiates a signaling cascade that leads to various physiological responses, including platelet aggregation, inflammation, and hypotension. By binding to PAFR, this compound blocks the binding of PAF and subsequent downstream signaling.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on methodologies described in the scientific literature.
In Vitro Platelet Aggregation Assay
This protocol is adapted from studies investigating the effect of this compound on PAF-induced platelet aggregation.
Objective: To determine the IC50 of this compound for the inhibition of PAF-induced platelet aggregation in human or rabbit platelet-rich plasma (PRP).
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human or Rabbit whole blood collected in 3.8% sodium citrate
-
Tyrode's buffer (pH 7.4)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature. b. Carefully collect the upper layer, which is the PRP. c. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.
-
Platelet Count Adjustment: a. Count the platelets in the PRP and adjust the concentration to 2.5-3.0 x 10^8 platelets/mL with PPP.
-
Aggregation Assay: a. Pre-warm PRP aliquots to 37°C for 5-10 minutes. b. Place a cuvette with PRP in the aggregometer and establish a baseline. c. Add various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (control) to the PRP and incubate for 2-5 minutes. d. Initiate aggregation by adding a sub-maximal concentration of PAF (e.g., 10-100 nM, to be determined empirically). e. Record the aggregation for 5-10 minutes.
-
Data Analysis: a. Determine the maximum aggregation for each concentration of this compound. b. Calculate the percentage inhibition of aggregation compared to the vehicle control. c. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for In Vitro Platelet Aggregation Assay.
In Vivo PAF-Induced Hypotension Model in Rats
This protocol is based on the in vivo characterization of this compound's ability to inhibit PAF-induced hypotension.
Objective: To determine the ED50 of this compound for the inhibition of PAF-induced hypotension in anesthetized rats.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: a. Anesthetize the rat with an appropriate anesthetic. b. Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of compounds. c. Allow the animal to stabilize for at least 20 minutes after surgery.
-
Drug Administration and Blood Pressure Measurement: a. Administer a bolus intravenous injection of PAF (e.g., 0.1-1 µg/kg) to induce a transient hypotensive response. This will serve as the control response. b. After the blood pressure returns to baseline, administer various doses of this compound (e.g., 0.001-0.1 mg/kg) or vehicle intravenously. c. After a short incubation period (e.g., 5 minutes), administer the same dose of PAF again. d. Continuously record the mean arterial blood pressure throughout the experiment.
-
Data Analysis: a. Measure the maximum decrease in mean arterial pressure after each PAF injection. b. Calculate the percentage inhibition of the PAF-induced hypotensive response for each dose of this compound compared to the initial control response. c. Plot the percentage inhibition against the logarithm of the this compound dose and determine the ED50 value.
Caption: Workflow for In Vivo Hypotension Model in Rats.
References
Troubleshooting & Optimization
CV-6209 solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of CV-6209.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Sonication Time: Sonicating the solution can help break down any particulate matter and facilitate dissolution.
-
Gentle Heating: For some organic solvents, gentle warming (e.g., in a 37°C water bath) may improve solubility. However, be cautious and monitor for any signs of compound degradation.
-
Fresh Solvent: Ensure that your solvent is of high purity and has not been exposed to moisture, as this can affect its solvating properties.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) may be challenging. It is generally recommended to first prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock solution into your aqueous buffer to the desired final concentration.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in an organic solvent should be stored at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | 10 mg/mL[1] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A specific quantitative value is not readily available in the literature. |
| Ethanol | Data not available | Based on structurally similar lipid-like molecules, solubility may be achievable with gentle warming. |
| Phosphate-Buffered Saline (PBS) | Data not available | Direct dissolution is not recommended. Dilution from a stock solution is advised. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general procedure for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, ethanol)
-
Vortex mixer
-
Sonicator
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
Calibrated pipettes
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system (for quantitative analysis)
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of this compound powder into a clean, dry vial.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a sonicator for 15-30 minutes.
-
Incubate the vial in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant, ensuring no solid is disturbed.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Signaling Pathway and Mechanism of Action
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PAF, activates downstream signaling cascades.
Caption: Mechanism of action of this compound as a PAF receptor antagonist.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for evaluating the inhibitory activity of this compound.
References
proper storage and handling of CV-6209
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of CV-6209, a potent and selective platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a highly potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] It is a synthetic analog of PAF and is utilized in research to investigate the physiological and pathological roles of PAF receptor signaling in various biological systems.[2][3]
2. What are the primary applications of this compound?
This compound is primarily used in in vitro and in vivo studies to inhibit PAF-induced cellular responses. Common applications include:
-
Inhibition of PAF-induced platelet aggregation.[1]
-
Studying the role of PAF in inflammatory and allergic responses.
-
Investigating the involvement of PAF in cardiovascular conditions such as hypotension.[1][4]
3. What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 100488-87-7 |
| Molecular Formula | C₃₄H₆₀N₃O₆Cl |
| Formula Weight | 642.3 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
4. How should this compound be stored?
For long-term stability, this compound should be stored at -20°C.[2] The compound is stable for at least four years when stored under these conditions.
5. In which solvents is this compound soluble?
This compound exhibits solubility in the following solvents:
-
Water: 10 mg/mL[2]
-
DMSO: 100 mg/mL (155.69 mM)
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound in an in vitro assay. | Improper storage: The compound may have degraded due to storage at room temperature or repeated freeze-thaw cycles. | Ensure the compound has been consistently stored at -20°C. Aliquot the stock solution upon initial use to minimize freeze-thaw cycles. |
| Incorrect solvent or concentration: The solvent may be incompatible with the assay, or the concentration of this compound may be too low. | Prepare fresh dilutions from a properly stored stock solution. Confirm the final concentration in the assay is appropriate to achieve the desired level of PAF receptor antagonism. The IC₅₀ for PAF-induced aggregation is 75 nM for rabbit platelets and 170 nM for human platelets.[1] | |
| Degradation of stock solution: The stock solution may have degraded over time, especially if not stored properly. | Prepare a fresh stock solution of this compound. It is advisable to prepare fresh solutions for critical experiments. | |
| Precipitation of this compound in aqueous buffer. | Low solubility in the buffer: While soluble in water, the solubility might be lower in specific buffer systems, especially at higher concentrations. | If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous buffer is low and does not cause precipitation. Gentle warming and sonication may aid in solubilization. Prepare a more dilute stock solution if necessary. |
| Inconsistent results between experiments. | Variability in compound handling: Inconsistent pipetting, dilution, or incubation times can lead to variable results. | Adhere strictly to the experimental protocol. Use calibrated pipettes and ensure thorough mixing of solutions. Maintain consistent incubation times and temperatures. |
| Cell culture or platelet variability: The responsiveness of cells or platelets to PAF can vary between batches or donors. | Standardize cell culture conditions or platelet preparation methods. Include appropriate positive and negative controls in every experiment to monitor for variability. | |
| Unexpected off-target effects. | High concentration of this compound: At very high concentrations, the compound may exhibit non-specific effects. | Perform dose-response experiments to determine the optimal concentration that provides specific PAF receptor antagonism without off-target effects. This compound has been shown to have little to no effect on aggregation induced by arachidonic acid, ADP, and collagen.[1] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of this compound to inhibit PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood from healthy donors
-
3.2% Sodium Citrate
-
Phosphate-Buffered Saline (PBS)
-
Platelet aggregometer
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Preparation of this compound and PAF Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in PBS.
-
Prepare a stock solution of PAF in a suitable solvent (e.g., ethanol with BSA) and dilute to the desired working concentration in PBS.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 5 minutes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring in the aggregometer.
-
Initiate platelet aggregation by adding PAF (e.g., 100 nM final concentration).
-
Monitor the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated with PPP as 100% aggregation and PRP as 0% aggregation.
-
In Vivo Hypotension Study in Rats
This protocol outlines a method to assess the ability of this compound to inhibit PAF-induced hypotension in rats.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Wistar rats (male, 250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9% NaCl)
-
Blood pressure monitoring equipment
Methodology:
-
Animal Preparation:
-
Anesthetize the rats with an appropriate anesthetic.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous (i.v.) administration of compounds.
-
Allow the animals to stabilize after surgery.
-
-
Compound Administration and Blood Pressure Measurement:
-
Administer this compound intravenously at the desired dose (e.g., 0.009 mg/kg) or vehicle control (saline).[1]
-
After a short pre-treatment period (e.g., 5 minutes), induce hypotension by administering PAF intravenously (e.g., 0.3 µg/kg).[1]
-
Continuously monitor and record the mean arterial blood pressure.
-
-
Data Analysis:
-
Calculate the maximum decrease in mean arterial pressure following PAF administration in both the control and this compound treated groups.
-
Determine the percentage of inhibition of the hypotensive response by this compound.
-
Visualizations
Signaling Pathway
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: General Experimental Workflows for this compound Studies.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
CV-6209 Technical Support Center: Stability and Degradation Concerns
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation concerns associated with CV-6209. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound as a crystalline solid should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1] Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in water at a concentration of 10 mg/mL.[1][2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation upon dissolution or after storage can indicate several issues. First, ensure the solubility limit has not been exceeded. If the concentration is within the recommended range, sonication may help to fully dissolve the compound. If precipitation occurs after storage at -20°C, allow the vial to equilibrate to room temperature for at least 60 minutes before use and vortex to redissolve. Persistent precipitation may suggest degradation or the use of an inappropriate solvent.
Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A4: A decrease in activity can be attributed to chemical degradation. This compound possesses functional groups, such as ester and carbamoyl linkages, which are susceptible to hydrolysis, particularly at non-neutral pH. The long octadecyl chain could also be prone to oxidation. It is recommended to use freshly prepared solutions for experiments whenever possible. If using stored solutions, ensure they have been stored correctly and for no longer than the recommended one-month period.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation pathways include hydrolysis and oxidation. Hydrolysis would cleave the ester or carbamoyl groups, while oxidation could affect the long alkyl chain.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. If using stored aliquots, perform a quality control check (e.g., HPLC) to assess purity. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Loss of potency in biological assays | Chemical degradation leading to inactive forms. | Confirm the purity of the compound before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Color change in the solid compound or solution | Potential oxidation or other degradation. | Discard the material and use a fresh, properly stored batch. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound (crystalline solid)
-
Sterile, high-purity water
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of sterile water to achieve the desired concentration (not exceeding 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution for 5-10 minutes.
-
For immediate use, dilute the stock solution to the final working concentration in the appropriate experimental buffer.
-
For storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C for up to one month.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity UV light source
-
Oven
-
HPLC system with a UV detector
Procedure:
-
Acidic Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to high-intensity UV light (e.g., 254 nm) for 24 hours.
-
Control: Store an aliquot of the this compound stock solution at -20°C, protected from light.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to assess the extent of degradation and the formation of any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
References
troubleshooting CV-6209 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CV-6209, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.
Troubleshooting Experimental Results
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or No Inhibitory Effect of this compound | Incorrect Reagent Preparation: this compound may not be fully dissolved or may have degraded. | This compound is soluble in water at 10 mg/mL and also in DMSO.[1][2] Prepare fresh stock solutions for each experiment. For long-term storage, keep this compound at -20°C, where it is stable for at least four years.[1][2] |
| Suboptimal Assay Conditions: The concentration of PAF used to stimulate the cells may be too high, masking the inhibitory effect of this compound. | Determine the EC80 of PAF in your specific assay system and use this submaximal concentration for stimulation when testing the antagonist. | |
| Cell Health and Receptor Expression: Poor cell viability or low expression of the PAF receptor will lead to a weak or inconsistent response. | Ensure cells are healthy and in the logarithmic growth phase. Verify PAF receptor expression using techniques like qPCR or western blotting. | |
| High Background Signal in Assays | Contamination: Reagents or cell cultures may be contaminated. | Use sterile techniques and regularly test for mycoplasma contamination. Ensure all buffers and media are freshly prepared and filtered. |
| Non-Specific Binding: At high concentrations, this compound or other components in the assay may bind non-specifically. | Include appropriate controls, such as vehicle-only and cells-only wells, to determine the level of background signal. Perform a concentration-response curve to identify the optimal concentration of this compound with minimal non-specific effects. | |
| Variability Between Experimental Repeats | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. Allow cells to attach and evenly distribute in the plate before starting the experiment. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It functions by competitively binding to the PAF receptor, thereby blocking the binding of PAF and inhibiting its downstream signaling pathways.[3] This prevents cellular responses such as platelet aggregation, inflammation, and hypotension induced by PAF.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in water at a concentration of 10 mg/mL and also soluble in DMSO.[1][2] For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[1][2] Stock solutions should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[2]
Q3: What are the known IC50 and ED50 values for this compound?
A3: The inhibitory potency of this compound has been determined in various assays:
| Assay | Species | IC50 / ED50 |
| PAF-induced Platelet Aggregation | Rabbit | 7.5 x 10⁻⁸ M |
| PAF-induced Platelet Aggregation | Human | 1.7 x 10⁻⁷ M |
| PAF-induced Hypotension (in vivo) | Rat | ED50 = 0.009 mg/kg (i.v.) |
| Reversal of PAF-induced Hypotension (in vivo) | Rat | ED50 = 0.0046 mg/kg (i.v.) |
Q4: Does this compound show off-target effects?
A4: this compound is described as a specific PAF receptor antagonist with little to no effect on platelet aggregation induced by arachidonic acid, ADP, or collagen.[1] It also does not block hypotension triggered by arachidonic acid, histamine, bradykinin, or isoproterenol.[1] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at high concentrations. It is always recommended to include appropriate controls to validate the specificity of the observed effects in your experimental system.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound is bioavailable and has been used effectively in in vivo studies.[1] For example, it has been shown to prevent and reverse PAF-induced hypotension in rats when administered intravenously.[1][4] It has also been used in models of nephrotoxic serum nephritis and shock caused by temporary hepatic inflow occlusion.[4]
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following PAF receptor activation.
Methodology:
-
Cell Culture: Culture cells stably expressing the human PAF receptor (e.g., CHO cells) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Dye Loading: Aspirate the cell culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Prepare a solution of PAF at a concentration that elicits a submaximal response (e.g., EC80). Record a baseline fluorescence reading for 10-20 seconds. Inject the PAF solution into the wells and continue to record the fluorescence intensity for an additional 60-120 seconds.
-
Data Analysis: Determine the maximum fluorescence response for each well. Plot the response as a function of the this compound concentration and calculate the IC50 value using a non-linear regression analysis.
Reporter Gene Assay
This assay measures the activation of a reporter gene (e.g., luciferase) downstream of PAF receptor signaling.
Methodology:
-
Cell Transfection: Co-transfect cells with an expression vector for the human PAF receptor and a reporter plasmid containing a luciferase gene downstream of a suitable response element (e.g., SRE-Luc). A constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Cell Seeding: Seed the transfected cells into white, clear-bottom 96-well plates and allow them to attach overnight.
-
Serum Starvation: Aspirate the medium and replace it with a serum-free medium for a few hours to reduce basal signaling.
-
Compound Addition: Add serial dilutions of this compound and incubate for 30 minutes.
-
Agonist Addition: Add PAF agonist to the wells.
-
Luciferase Assay: After an appropriate incubation time, measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity. Plot the normalized activity as a function of this compound concentration to determine the IC50 value.
Visualizations
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
optimizing CV-6209 concentration for cell culture
Welcome to the technical support center for CV-6209. This guide provides essential information, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals optimize the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3][4] PAF is a lipid signaling molecule that mediates a variety of cellular processes, including inflammation, platelet aggregation, and apoptosis, by binding to its G-protein coupled receptor, PAFR.[5][6][7] this compound competitively binds to PAFR, blocking the downstream signaling cascades initiated by PAF.[1][3] It shows high specificity for PAFR with little to no effect on aggregation induced by other agents like ADP or collagen.[3][4]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the endogenous or exogenous concentration of PAF being antagonized. Based on published in vitro data, where IC50 values (the concentration required to inhibit 50% of PAF-induced platelet aggregation) are reported to be between 75 nM and 170 nM, a good starting point for most cell-based assays is a concentration range of 10 nM to 1 µM.[1][3][8] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in water (up to 10 mg/ml) and DMSO.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability (up to several years).[4] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level, typically 0.1% to 0.5%.[9]
Q4: What are the essential controls for a this compound experiment?
A4: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.[10]
-
Positive Control (Agonist): Treat cells with PAF to induce the biological response you intend to block with this compound. This confirms that the PAFR signaling pathway is active in your cell system.
-
Negative Control (Inactive Compound): If available, use a structurally similar but biologically inactive analog of this compound. This helps to confirm that the observed effects are due to specific PAFR antagonism and not off-target effects.
-
Untreated Control: Cells that receive no treatment, serving as a baseline for normal cell health and function.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Effect Observed | 1. Concentration Too Low: The concentration of this compound may be insufficient to antagonize the PAFR effectively in your system. 2. Compound Instability: this compound may be degrading in the culture medium over the course of a long experiment.[11] 3. Inactive PAFR Pathway: The cell line may not express functional PAF receptors, or the pathway may not be active under your experimental conditions. | 1. Perform a Dose-Response Curve: Test a wider and higher range of concentrations (e.g., up to 10 µM).[12] Ensure your positive control (PAF treatment) is eliciting a measurable response. 2. Check Compound Stability: For long-term experiments (>24 hours), consider refreshing the media with newly diluted this compound at regular intervals.[10] 3. Confirm PAFR Expression: Verify PAFR expression in your cell line via RT-qPCR, Western blot, or flow cytometry. Ensure your PAF stimulation is robust. |
| High Cell Death/Toxicity | 1. Concentration Too High: The concentration of this compound may be cytotoxic.[9] 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high.[10] 3. On-Target Toxicity: PAF signaling may be essential for the survival of your specific cell type. | 1. Determine Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of this compound concentrations to find the highest non-toxic dose.[9] 2. Reduce Solvent Concentration: Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.[10] 3. Time-Course Experiment: Reduce the incubation time. An effect might be observable at earlier time points before significant cell death occurs. |
| Inconsistent Results | 1. Compound Solubility Issues: this compound may not be fully dissolved, leading to inaccurate dosing.[9] 2. Inconsistent Cell Conditions: Variations in cell passage number, seeding density, or growth phase can alter sensitivity to treatments.[9] 3. Reagent Variability: Inconsistent preparation of stock solutions or PAF agonist. | 1. Ensure Complete Solubilization: Visually inspect stock and working solutions for any precipitate. Vortex thoroughly before use. Prepare fresh dilutions for each experiment.[9] 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density for all experiments.[9] 3. Use Consistent Reagents: Prepare fresh PAF agonist for each experiment and handle stock solutions of this compound consistently. |
Supporting Data
Table 1: Recommended Starting Concentrations for this compound Dose-Response Studies
| Cell Type Example | Assay Type | Recommended Concentration Range | Notes |
| Human Platelets | PAF-Induced Aggregation | 10 nM - 1 µM | IC50 is expected in the 100-200 nM range.[1][3] |
| Endothelial Cells (e.g., HUVEC) | Anti-inflammatory Assay (e.g., Cytokine Release) | 50 nM - 5 µM | Response can be cell-line specific. |
| Macrophages (e.g., RAW 264.7) | Phagocytosis or Chemotaxis Assay | 100 nM - 10 µM | Higher concentrations may be needed to block strong inflammatory stimuli. |
| Cancer Cell Lines (e.g., Melanoma) | Apoptosis/Viability Assay | 100 nM - 10 µM | PAFR activation can be anti-apoptotic in some tumor cells.[5] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound via Dose-Response Assay
This protocol describes a general method to determine the effective concentration of this compound for inhibiting a PAF-induced response in an adherent cell line.
Materials:
-
This compound powder
-
Sterile DMSO
-
Platelet-Activating Factor (PAF) C16
-
Adherent cell line expressing PAFR
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Assay-specific detection reagents (e.g., ELISA kit for a secreted cytokine, viability dye)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight (or until cells are well-adhered) at 37°C, 5% CO2.
-
-
Prepare Working Solutions:
-
Thaw the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create 2X final concentrations (e.g., for a final concentration of 1 µM, prepare a 2 µM solution).
-
Prepare a 2X working solution of your PAF agonist in complete medium at a concentration known to elicit a sub-maximal response (e.g., 2X EC80).
-
Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment (this compound Pre-incubation):
-
Carefully remove the old medium from the cells.
-
Add 50 µL of the 2X this compound working solutions (or vehicle control) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C. This allows the antagonist to bind to the receptors before the agonist is introduced.
-
-
Cell Stimulation (PAF Addition):
-
Add 50 µL of the 2X PAF agonist solution to all wells except for the "No Treatment" and "Vehicle Only" controls.
-
To the control wells, add 50 µL of complete medium.
-
The final volume in all wells should be 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired duration based on your specific assay endpoint (e.g., 6 hours for cytokine release, 24 hours for a proliferation assay).
-
-
Data Acquisition:
-
Perform the final assay to measure the biological response (e.g., collect supernatant for ELISA, add MTT reagent for viability).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls (e.g., express as % inhibition relative to the "PAF only" control).
-
Plot the normalized response versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound as a PAF receptor antagonist.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting a lack of effect with this compound.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.biomol.com [resources.biomol.com]
Technical Support Center: Tavapadon (CVL-751)
Welcome to the technical support center for Tavapadon (formerly CVL-751). This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments with Tavapadon.
Troubleshooting Guides
Issue 1: Unexpected cellular response observed at high concentrations of Tavapadon.
Question: We are observing a cellular response in our in vitro assay that is not consistent with D1/D5 receptor activation, particularly at high concentrations of Tavapadon. Could this be an off-target effect?
Answer:
-
Confirm On-Target Activity: First, ensure that your assay is robustly detecting the expected D1/D5 partial agonism at lower, pharmacologically relevant concentrations. A dose-response curve should demonstrate a plateau at higher concentrations, consistent with partial agonism.
-
Receptor Expression Profiling: Verify the expression levels of dopamine receptor subtypes (D1-D5) in your cell line or primary culture system. Low or absent D1/D5 expression could lead to the observation of effects only at high concentrations, which may be due to low-affinity interactions with other receptors.
-
Consider Receptor Selectivity: Tavapadon is a highly selective partial agonist for the D1 and D5 dopamine receptors.[1][2] It has significantly lower affinity for D2, D3, and D4 receptors.[1][2][3] However, at supra-physiological concentrations, off-target activity at these or other receptors cannot be entirely ruled out. The following table summarizes the binding affinities (Ki) of Tavapadon for dopamine receptor subtypes.
Receptor Subtype Binding Affinity (Ki) Dopamine D1 9 nM Dopamine D5 13 nM Dopamine D2 ≥ 4,870 nM Dopamine D3 ≥ 6,720 nM Dopamine D4 ≥ 4,870 nM -
Control Experiments: To investigate potential off-target effects, consider the following control experiments:
-
Use a specific D1/D5 antagonist to see if the unexpected response is blocked.
-
Test for the unexpected response in a cell line known to lack D1 and D5 receptors but express other potential off-target receptors.
-
Compare the effects of Tavapadon with a known non-selective dopamine agonist.
-
Issue 2: Observing adverse effects in animal models that are typically associated with D2/D3 receptor agonism.
Question: In our preclinical animal studies, we are observing some side effects like mild somnolence or transient hypotension, which are often linked to D2/D3 receptor activation. Is this an expected off-target effect of Tavapadon?
Answer:
-
Review Clinical Trial Data: While Tavapadon is designed for high selectivity to minimize D2/D3-mediated side effects, clinical trials have reported some adverse events.[3][4] The most common are nausea, headache, dizziness, and constipation.[3][4] Hallucinations, orthostatic hypotension, and impulse-control disorders, which are more strongly associated with D2/D3 agonists, were reported at rates comparable to placebo in clinical studies.[3]
-
Dose-Response Relationship: Evaluate if the observed effects in your animal model are dose-dependent. High doses may lead to engagement of lower-affinity targets.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the timing of the adverse effects with the plasma and brain concentrations of Tavapadon. This can help determine if the effects occur at peak concentrations and if they align with the known binding affinities.
-
Comparative Studies: Include a D2/D3-selective agonist as a positive control in your studies to compare the profile and severity of the observed side effects. This will help to differentiate between a potential low-level off-target effect of Tavapadon and a more pronounced D2/D3-mediated effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tavapadon and how does it relate to its potential off-target effects?
A1: Tavapadon is a selective partial agonist of the dopamine D1 and D5 receptors.[1][2][5] Its mechanism involves the activation of these receptors, which are coupled to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is part of the "direct pathway" in the basal ganglia, which facilitates movement. By selectively targeting D1/D5 receptors, Tavapadon aims to provide motor symptom relief comparable to levodopa while avoiding the side effects associated with strong D2/D3 receptor agonism, such as hallucinations, somnolence, and impulse control disorders.[3] Potential off-target effects would theoretically arise from interactions with other receptors at high concentrations, though its high selectivity makes this less likely at therapeutic doses.
Q2: What are the known adverse effects of Tavapadon from clinical trials that could be indicative of off-target effects?
A2: The safety profile of Tavapadon has been evaluated in several clinical trials (TEMPO-1, TEMPO-2, and TEMPO-3). The most frequently reported adverse events were generally mild to moderate.[3][4] A summary of common adverse events is provided in the table below.
| Adverse Event | Frequency in Tavapadon Groups | Notes |
| Nausea | Most common | Mild to moderate in severity.[3][4][6] |
| Headache | Common | Mild to moderate in severity.[3][4] |
| Dizziness | Common | Mild to moderate in severity.[4][6] |
| Somnolence | Similar to placebo | Low incidence, suggesting minimal D2/D3 activity.[3][7] |
| Hallucinations | Similar to placebo | Low incidence, suggesting minimal D2/D3 activity.[3][7] |
| Impulse Control Disorders | Similar to placebo | Low incidence, suggesting minimal D2/D3 activity.[3][4][7] |
| Orthostatic Hypotension | Similar to placebo | Low incidence, suggesting minimal D2/D3 activity.[3] |
Q3: Are there any known off-target interactions of Tavapadon with non-dopaminergic receptors?
A3: Based on the available preclinical data, Tavapadon is characterized by its high selectivity for D1/D5 dopamine receptors.[2] Published literature to date has not highlighted any clinically significant off-target interactions with other receptor systems at therapeutic concentrations. Researchers should consult the latest investigator's brochure or contact the manufacturer for the most up-to-date and comprehensive receptor screening panel data.
Visualizations
Caption: Signaling pathway of Tavapadon, highlighting its selectivity for D1/D5 receptors.
Caption: Troubleshooting workflow for investigating potential off-target effects of Tavapadon.
References
- 1. Tavapadon - Wikipedia [en.wikipedia.org]
- 2. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Parkinson’s Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]
- 5. What is Tavapadon used for? [synapse.patsnap.com]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
CV-6209 safety data sheet and handling precautions
This technical support center provides essential information on the safety, handling, and experimental use of CV-6209, a potent antagonist of the Platelet-Activating Factor (PAF) receptor.
Safety Data Sheet (SDS) Summary
A review of available safety data indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is crucial to adhere to standard laboratory safety practices when handling this or any other chemical agent.
| Hazard Identification | |
| GHS Classification | Not classified as hazardous |
| Signal Word | None |
| Hazard Statements | None |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 |
Handling and Storage Precautions
While this compound does not have specific stringent handling requirements, good laboratory practice dictates the following precautions.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including safety glasses, a lab coat, and gloves. |
| Handling | Avoid generating dust or aerosols. Use in a well-ventilated area. |
| Storage | Store in a tightly sealed container in a cool, dry place. Refer to the product insert for specific temperature recommendations. |
| Spill Response | For minor spills, absorb the material with an inert substance and place it in a suitable container for disposal. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Troubleshooting Guide
Researchers using this compound as a PAF receptor antagonist may encounter the following issues.
| Issue | Possible Cause | Troubleshooting Step |
| Lack of inhibitory effect on PAF-induced cellular response. | Incorrect concentration: The concentration of this compound may be too low to effectively antagonize the PAF receptor. This compound inhibits PAF-induced aggregation of rabbit and human platelets with IC50 values of 75 and 170 nM, respectively.[1] | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Compound degradation: Improper storage may have led to the degradation of the compound. | Ensure the compound has been stored according to the manufacturer's instructions. Use a fresh aliquot of the compound. | |
| Cellular health: The cells may not be healthy or responsive to PAF. | Check cell viability and ensure that the cells respond to a known PAF receptor agonist. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations can lead to inconsistent results. | Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
| Solvent effects: The solvent used to dissolve this compound may be affecting the cells. | Run a vehicle control (solvent only) to assess any potential effects of the solvent on your experimental system. The solubility of this compound (chloride) is 10 mg/ml in water.[1] | |
| Off-target effects observed. | High concentration: Using excessively high concentrations of this compound may lead to non-specific effects. This compound has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen.[1] | Use the lowest effective concentration determined from your dose-response experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It works by binding to the PAF receptor and preventing the binding of its natural ligand, PAF, thereby inhibiting downstream signaling pathways.
Q2: What is the recommended solvent for this compound?
A2: The chloride salt of this compound is soluble in water at a concentration of 10 mg/ml.[1]
Q3: Is this compound effective in vivo?
A3: Yes, this compound is bioavailable and has been shown to be effective in animal models. For instance, it can prevent PAF-induced hypotension in rats.[1][3]
Q4: What are the primary applications of this compound in research?
A4: this compound is used to study the physiological and pathological roles of PAF receptor signaling in various contexts, including platelet aggregation, inflammation, and shock.[1][4][5]
Experimental Protocols and Visualizations
Signaling Pathway of PAF Receptor Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in blocking the signaling cascade initiated by Platelet-Activating Factor (PAF).
Caption: this compound competitively antagonizes the PAF receptor, inhibiting downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to determine the inhibitory effect of this compound on PAF-induced platelet aggregation.
Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Protective effects of a platelet activating factor (PAF) antagonist and its combined treatment with prostaglandin (PG) E1 in traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Quality and Purity of CV-6209
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the quality and purity of CV-6209 samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the typical purity specifications for a research-grade this compound sample?
Research-grade this compound should ideally have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] However, some suppliers may provide a purity specification of >95%.[2] For use in sensitive biological assays or in later stages of drug development, aiming for the highest possible purity is recommended to ensure data reproducibility and avoid confounding results from impurities.
2. Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of this compound purity. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify the structures of any potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound and to detect any structural impurities.
-
Karl Fischer Titration: To determine the water content of the sample.
3. How can I confirm the identity of my this compound sample?
The identity of a this compound sample can be confirmed by a combination of techniques:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a parent ion corresponding to the molecular weight of the this compound cation.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the sample should match the expected chemical shifts and coupling patterns for the structure of this compound.
-
Comparison to a Reference Standard: Whenever possible, comparing the analytical data (e.g., HPLC retention time, MS fragmentation, NMR spectra) of the sample to a certified reference standard of this compound provides the highest confidence in its identity.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase (e.g., a column specifically designed for basic compounds).- Reduce the concentration of the injected sample. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Presence of unexpected peaks | - Sample contamination- Degradation of the sample- Carryover from previous injections | - Use high-purity solvents and clean sample vials.- Store the this compound sample under recommended conditions (cool and dry) and prepare fresh solutions for analysis.- Implement a robust needle wash protocol between injections. |
Mass Spectrometry Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low signal for the parent ion | - Inefficient ionization- Incorrect mass spectrometer settings | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mass spectrometer is calibrated and the correct mass range is being scanned. |
| Complex or unexpected fragmentation patterns | - Presence of impurities or co-eluting species- In-source fragmentation | - Ensure good chromatographic separation before the sample enters the mass spectrometer.- Reduce the cone voltage or other source parameters to minimize in-source fragmentation. |
Experimental Protocols
Disclaimer: The following protocols are provided as illustrative examples based on standard analytical chemistry practices. They have not been validated specifically for this compound and may require optimization.
Protocol 1: HPLC Purity Determination
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration of 1 mg/mL.
Protocol 2: Mass Spectrometry Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be varied to induce fragmentation for MS/MS).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Protocol 3: NMR Spectroscopy
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
¹H NMR:
-
Frequency: 400 MHz or higher.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Technique: Proton-decoupled for singlet peaks.
-
Visualizations
Caption: Experimental workflow for this compound quality control.
Caption: Impact of sample purity on biological assay results.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of CV-6209
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of the platelet-activating factor (PAF) antagonist, CV-6209. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a consideration for in vivo studies?
A1: this compound is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] It is a pyridinium compound, and like many molecules in this class, it possesses polar characteristics that can influence its absorption when administered orally.[4][5] While many preclinical studies have demonstrated its efficacy via intravenous injection, achieving consistent and adequate oral bioavailability is crucial for developing it as a potential oral therapeutic and for facilitating certain chronic in vivo study designs.[3] Poor oral bioavailability can lead to high variability in experimental results and may require higher doses, potentially increasing the risk of off-target effects.
Q2: I am observing low and variable plasma concentrations of this compound after oral administration. What are the likely causes?
A2: Low and variable oral bioavailability of a compound like this compound, which contains a permanently charged pyridinium moiety, can stem from several factors:
-
Poor Permeability: The polar nature of the pyridinium group can limit its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract.[6]
-
Low Solubility: While the salt form may be water-soluble, the free base's solubility in the GI fluids could be a limiting factor for dissolution.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.
-
First-Pass Metabolism: Although less common for highly polar compounds, metabolism in the intestinal wall or the liver before reaching systemic circulation can reduce bioavailability.
-
Formulation Issues: The compound may not be adequately dissolved or may precipitate in the dosing vehicle or within the GI tract.[7]
Q3: What are the general strategies to improve the oral bioavailability of a polar compound like this compound?
A3: Several formulation and chemical modification strategies can be employed to enhance the oral absorption of polar compounds:
-
Formulation Approaches:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve its solubility and facilitate its transport across the intestinal mucosa.
-
Nanoparticles: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
Permeation Enhancers: Co-administration with agents that transiently open the tight junctions between intestinal cells can increase the absorption of polar molecules.
-
-
Chemical Modification (Prodrugs): A prodrug approach involves chemically modifying the molecule to a more lipophilic form that can be absorbed more readily. Once in the bloodstream, the modifying group is cleaved by enzymes to release the active parent drug.
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of this compound in In Vivo Pharmacokinetic Studies
This is a frequent challenge when transitioning from in vitro to in vivo experiments with polar compounds. The following workflow can help diagnose and address the issue.
Caption: Troubleshooting workflow for low plasma concentrations.
Issue 2: High Variability in Bioavailability Between Experimental Subjects
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration. Verify the correct placement of the gavage needle for each animal. |
| Differences in GI Physiology | Standardize the fasting period for all animals before dosing, as food can significantly impact drug absorption. Use animals of the same age, sex, and strain to minimize physiological differences. |
| Formulation Inhomogeneity | If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a uniform dose. For solutions, confirm that the compound remains fully dissolved and does not precipitate over time. |
| Animal Stress | Acclimatize animals to the experimental conditions and handling to reduce stress, which can alter GI motility and blood flow. |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of this compound in Rats
Objective: To determine the absolute oral bioavailability of this compound in a rat model.[8][9]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Study Design: A crossover design is recommended, where each animal receives both an intravenous (IV) and an oral (PO) dose of this compound, separated by a washout period of at least one week.
-
Dose Preparation:
-
IV Formulation: Dissolve this compound in sterile saline to a final concentration of 1 mg/mL.
-
PO Formulation: Prepare a formulation of this compound at a concentration of 5 mg/mL in a suitable vehicle (e.g., a solution with a co-solvent like PEG 400, or a lipid-based formulation if solubility is a concern).
-
-
Dose Administration:
-
IV Administration: Administer a 1 mg/kg dose via a tail vein injection.
-
Oral Administration: Administer a 5 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dosing.[10] Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for both IV and PO routes using non-compartmental analysis:
-
Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) for the oral dose.
-
Elimination half-life (t1/2).
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for the formation of a differentiated and polarized monolayer.
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with the transport buffer.
-
Add the test compound (this compound) to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.
-
To assess efflux, perform the transport study in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
Signaling Pathway and Experimental Workflow Diagrams
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Caption: Simplified PAF Receptor Signaling Pathway.[11][12][13][14]
Experimental Workflow for In Vivo Bioavailability Study
Caption: Experimental workflow for determining oral bioavailability.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the platelet-activating factor antagonists this compound and CV-3988 on nephrotoxic serum nephritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonist Activity of CV-6209: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of CV-6209 against other notable Platelet-Activating Factor (PAF) receptor antagonists. The data presented is supported by detailed experimental protocols and visualizations to facilitate a clear understanding of the compound's performance and the underlying biological pathways.
Quantitative Comparison of PAF Receptor Antagonists
The antagonist activity of this compound and its alternatives has been evaluated using various in vitro and in vivo assays. The following table summarizes key quantitative data, including IC50, pA2, and Ki values, to provide a comparative overview of their potency. Lower IC50 and Ki values, and higher pA2 values, are indicative of greater antagonist potency.
| Compound | Assay | Species | IC50 (nM) | pA2 | Ki (nM) |
| This compound | PAF-induced Platelet Aggregation | Rabbit | 75[1] | 9.5 | - |
| PAF-induced Platelet Aggregation | Human | 170[1] | - | - | |
| CV-3988 | [3H]-PAF Binding Inhibition | Rabbit | 79 | 5.87[2][3][4] | 120[5] |
| [3H]-PAF Binding Inhibition | Human | 160 | - | - | |
| [3H]-PAF Binding Inhibition | Guinea Pig | 180 | - | - | |
| WEB 2086 | PAF-induced Platelet Aggregation | Rabbit | - | 7.31[2][3][4] | - |
| Ginkgolide B | PAF-induced Platelet Aggregation | Rabbit | - | - | - |
| ONO-6240 | PAF-induced Platelet Aggregation | Rabbit | - | - | - |
| Etizolam | PAF-induced Platelet Aggregation | Rabbit | - | - | - |
| SRI 63-119 | PAF-induced Platelet Aggregation | Rabbit | - | 6.95[2][3] | - |
| L-652,731 | PAF-induced Platelet Aggregation | Rabbit | - | 6.71[2][3] | - |
| BN 52021 | PAF-induced Platelet Aggregation | Rabbit | - | 6.38[2][3] | - |
| SRI 63-072 | PAF-induced Platelet Aggregation | Rabbit | - | 6.36[2][3] | - |
| Foropafant (SR27417) | [3H]PAF Binding | - | - | - | 0.057 |
| MK 287 | [3H]C18-PAF Binding | Human | - | - | 6.1 (platelet), 3.2 (PMN), 5.49 (lung) |
| TCV-309 chloride | PAF-induced Platelet Aggregation | Rabbit | 33[1] | - | - |
| PAF-induced Platelet Aggregation | Human | 58[1] | - | - | |
| [3H]PAF Binding | Rabbit | 27[1] | - | - |
Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
In Vitro: PAF-Induced Platelet Aggregation Inhibition Assay
This assay is a fundamental method for evaluating the antagonist activity of compounds against the PAF receptor on platelets.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human or rabbit subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and leukocytes.
-
The resulting PRP is carefully collected. Platelet-Poor Plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a light aggregometer.
-
Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and pre-warmed to 37°C.
-
The test antagonist (e.g., this compound) at various concentrations is pre-incubated with the PRP for a defined period (e.g., 1-5 minutes).
-
Platelet aggregation is then induced by adding a submaximal concentration of PAF.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the maximum aggregation response compared to the control (PAF alone).
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the PAF-induced platelet aggregation, is determined from the dose-response curve.
-
In Vivo: PAF-Induced Hypotension Model in Rats
This in vivo model assesses the ability of a PAF receptor antagonist to counteract the systemic hypotensive effects of PAF.
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital).
-
The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous administration of substances, respectively.
-
A baseline mean arterial pressure (MAP) is established and recorded.
-
-
Antagonist and Agonist Administration:
-
The test antagonist (e.g., this compound) or vehicle is administered intravenously.
-
After a predetermined time, a bolus injection of PAF (e.g., 0.3-1 µg/kg) is administered to induce a rapid and transient drop in blood pressure.
-
-
Data Analysis:
-
The hypotensive response is quantified as the maximum percentage decrease in MAP from the baseline.
-
The efficacy of the antagonist is determined by its ability to attenuate or block the PAF-induced hypotension.
-
The ED50 value, the dose of the antagonist that produces 50% of its maximal effect, can be calculated from the dose-response relationship.
-
Visualizing the Mechanism of Action
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound exerts its antagonist activity by blocking the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor triggers a cascade of intracellular signaling events that mediate various physiological and pathological responses, including platelet aggregation, inflammation, and hypotension. The diagram below illustrates the key components of this pathway.
Caption: PAF Receptor Signaling Cascade and the inhibitory action of this compound.
Experimental Workflow for Validating Antagonist Activity
The following diagram outlines the general workflow for validating the antagonist activity of a compound like this compound, from initial in vitro screening to in vivo efficacy studies.
Caption: General workflow for the validation of a PAF receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CV-6209 and Other Platelet-Activating Factor (PAF) Antagonists
This guide provides a comprehensive comparison of CV-6209 with other notable Platelet-Activating Factor (PAF) antagonists, including CV-3988, WEB 2086, BN 52021 (Ginkgolide B), and SM-12502. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to PAF Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cell types. PAF antagonists are a class of drugs that inhibit the action of PAF by blocking its receptor, thereby mitigating its downstream effects. This guide focuses on the comparative efficacy of several key synthetic and natural PAF antagonists.
Quantitative Comparison of PAF Antagonist Potency
The following tables summarize the in vitro and in vivo potency of this compound and other selected PAF antagonists based on published experimental data.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | IC50 (M) | Relative Potency to CV-3988 |
| This compound | Rabbit | 7.5 x 10⁻⁸[1] | 104x more potent[1] |
| Human | 1.7 x 10⁻⁷[1] | - | |
| CV-3988 | Rabbit | 3 x 10⁻⁶ - 3 x 10⁻⁵[2] | 1 (baseline) |
| WEB 2086 | - | - | - |
| BN 52021 | - | - | 1/8th the potency of this compound[1] |
| ONO-6240 | - | - | 1/9th the potency of this compound[1] |
| Etizolam | - | - | 1/3rd the potency of this compound[1] |
Table 2: In Vitro PAF Receptor Binding Affinity
| Compound | Species | Ki (M) |
| CV-3988 | Rabbit | 1.2 x 10⁻⁷[3] |
| WEB 2086 | Human | 1.63 x 10⁻⁸ (9.9nM[4]) |
| BN 52021 | Human | 1.3 x 10⁻⁶[5] |
Table 3: In Vivo Inhibition of PAF-Induced Hypotension in Rats
| Compound | ED50 (mg/kg, i.v.) | Relative Potency to CV-3988 |
| This compound | 0.009 (prophylactic)[1] 0.0046 (reversal)[1] | 74x more potent (reversal)[1] |
| CV-3988 | 1 - 10[2] | 1 (baseline) |
| WEB 2086 | - | - |
| BN 52021 | - | 1/185th the potency of this compound (reversal)[1] |
| ONO-6240 | - | 1/20th the potency of this compound (reversal)[1] |
| Etizolam | - | >1/2100th the potency of this compound (reversal)[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Platelet Aggregation Assay
This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the inhibition of PAF-induced platelet aggregation.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy human donors or rabbits into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.
b. Aggregometry Procedure:
-
Set the aggregometer to 37°C.
-
Use a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of the PAF antagonist at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.
-
Add a submaximal concentration of PAF (e.g., 10⁻⁸ M) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal aggregation induced by PAF.
PAF Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of antagonists for the PAF receptor.
a. Membrane Preparation:
-
Homogenize washed platelets or cells expressing the PAF receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
b. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF), and varying concentrations of the unlabeled PAF antagonist.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled PAF receptor agonist or antagonist.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
In Vivo PAF-Induced Hypotension Model
This protocol describes a common in vivo model in rats to assess the efficacy of PAF antagonists in preventing or reversing hypotension.
a. Animal Preparation:
-
Anesthetize male Wistar rats.
-
Catheterize the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of substances.
b. Prophylactic (Preventive) Protocol:
-
Administer the PAF antagonist or vehicle intravenously at various doses.
-
After a short interval (e.g., 3 minutes), induce hypotension by intravenous injection of a standardized dose of PAF (e.g., 0.3-1.0 µg/kg).
-
Record the mean arterial blood pressure continuously.
-
The ED50 is calculated as the dose of the antagonist that causes a 50% inhibition of the maximal hypotensive response to PAF.
c. Reversal Protocol:
-
Induce sustained hypotension by a continuous intravenous infusion or a bolus injection of PAF (e.g., 1 µg/kg).
-
Once the blood pressure has stabilized at a lower level, administer the PAF antagonist or vehicle intravenously at various doses.
-
Record the recovery of the mean arterial blood pressure.
-
The ED50 is calculated as the dose of the antagonist that causes a 50% reversal of the PAF-induced hypotension.
Visualizing Mechanisms and Workflows
PAF Signaling Pathway and Antagonist Intervention
The following diagram illustrates the signaling cascade initiated by PAF binding to its receptor and how antagonists like this compound block this process.
Caption: PAF receptor signaling and the inhibitory action of antagonists.
Experimental Workflow for Evaluating PAF Antagonists
This diagram outlines a typical workflow for the preclinical evaluation of a novel PAF antagonist.
Caption: A typical workflow for the evaluation of PAF antagonists.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PAF Receptor Antagonists: CV-6209 versus WEB 2086
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely studied Platelet-Activating Factor (PAF) receptor antagonists, CV-6209 and WEB 2086 (also known as Apafant). The information presented is compiled from experimental data to assist researchers in selecting the appropriate antagonist for their specific in vitro and in vivo studies.
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that mediates a wide range of physiological and pathological processes, including inflammation, allergic responses, platelet aggregation, and thrombosis.[1][2] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is found on the surface of numerous cell types.[3][4][5] The development of specific PAFR antagonists has been crucial for elucidating the role of PAF in these processes and for exploring potential therapeutic interventions.
This compound and WEB 2086 are two such antagonists that have been extensively characterized. While both effectively block the action of PAF, they belong to different chemical classes and exhibit distinct pharmacological profiles.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and WEB 2086, focusing on their inhibitory potency in various assays.
| Parameter | This compound | WEB 2086 (Apafant) | Species | Reference |
| IC₅₀ - Platelet Aggregation | 170 nM | 117 ± 35 nM | Human | [6][7][8] |
| 75 nM | Not specified | Rabbit | [6][7][9] | |
| IC₅₀ - Neutrophil Aggregation | Not specified | 360 nM | Human | [10][11] |
| IC₅₀ - IP₃ Formation | Not specified | 33 ± 12 µM | Human Platelets | [12] |
| Kᵢ - Receptor Binding | Not specified | 9.9 nM | Human PAF Receptor | [1] |
| Not specified | 15 nM | Human Platelets | [12] | |
| ED₅₀ - In Vivo Hypotension | 0.009 mg/kg (i.v.) | 0.052 mg/kg (i.v.) | Rat | [6][11][13] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response to an agonist. Kᵢ (Inhibition constant) is an indication of the binding affinity of an inhibitor to a receptor. ED₅₀ (Half-maximal effective dose) is the dose of a drug that produces 50% of its maximal effect in vivo.
In-Depth Comparison
This compound is a highly potent and specific PAF receptor antagonist. Structurally, it is a PAF analog.[13] Experimental data shows that it effectively inhibits PAF-induced platelet aggregation in both rabbits and humans with nanomolar potency.[6][7][14] Importantly, this compound shows high selectivity for the PAF receptor, demonstrating little to no effect on platelet aggregation induced by other agonists like arachidonic acid, ADP, or collagen.[7][9] In vivo studies have confirmed its bioavailability and efficacy, where it potently inhibits PAF-induced hypotension in rats.[6][7][13] Its potency in reversing PAF-induced hypotension in rats was found to be significantly higher than other antagonists like CV-3988 and Ginkgolide B.[13]
WEB 2086 (Apafant) is a well-characterized, water-soluble, and selective PAF receptor antagonist from the thieno-triazolodiazepine class.[1][11] It competitively inhibits PAF binding to its receptor.[12] WEB 2086 effectively blocks PAF-induced responses in various cell types, including the aggregation of human platelets and neutrophils.[10][11] Its mechanism of action involves blocking the initial steps of PAF receptor signaling, as evidenced by its ability to inhibit PAF-stimulated inositol-1,4,5-trisphosphate (IP3) formation in human platelets.[12] Like this compound, WEB 2086 is highly selective and does not affect platelet aggregation induced by ADP or thrombin.[8][12] It has demonstrated efficacy in a range of in vivo models, inhibiting PAF-induced hypotension, bronchoconstriction, and increases in vascular permeability.[8][11]
Signaling and Experimental Workflow Diagrams
To visualize the context of these inhibitors, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for evaluating such antagonists.
Caption: Simplified PAF receptor signaling pathway and points of inhibition.
Caption: Typical workflow for evaluating PAF receptor antagonists.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize this compound and WEB 2086.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.
-
Objective: To determine the IC₅₀ value of the antagonist.
-
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from human volunteers or animals (e.g., rabbits) into tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. The upper layer, rich in platelets (PRP), is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.
-
Aggregation Measurement: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. The instrument is calibrated to 0% aggregation with PRP and 100% aggregation with PPP.
-
Inhibition Assay: A known concentration of the antagonist (this compound or WEB 2086) or vehicle control is added to the PRP and incubated for a specified time (e.g., 1-5 minutes).
-
Induction of Aggregation: A fixed concentration of PAF (e.g., 30-100 nM) is added to initiate aggregation. The change in light transmission through the cuvette is recorded over time as platelets aggregate.
-
Data Analysis: The maximum aggregation percentage is recorded. The procedure is repeated with a range of antagonist concentrations to generate a dose-response curve, from which the IC₅₀ value is calculated.[8][11][13]
-
In Vivo PAF-Induced Hypotension Assay
This assay evaluates the in vivo efficacy of an antagonist in blocking the systemic hypotensive effects of PAF.
-
Objective: To determine the ED₅₀ value of the antagonist.
-
Methodology:
-
Animal Preparation: An animal model, typically a rat, is anesthetized. A catheter is inserted into a carotid artery or femoral artery to continuously monitor blood pressure. Another catheter is placed in a jugular vein for intravenous (i.v.) administration of compounds.
-
Antagonist Administration: The antagonist (this compound or WEB 2086) is administered i.v. at various doses. In some protocols, the antagonist is given after the PAF challenge to assess its ability to reverse hypotension.[13]
-
PAF Challenge: A bolus i.v. injection of PAF (e.g., 0.3-1 µg/kg) is administered to induce a rapid and transient drop in mean arterial pressure.[11][13]
-
Data Collection: Blood pressure is continuously recorded before and after the PAF challenge.
-
Data Analysis: The percentage inhibition of the PAF-induced hypotensive response is calculated for each dose of the antagonist. These values are used to determine the ED₅₀.[13]
-
Inositol Phosphate (IP₃) Formation Assay
This assay measures the inhibition of a key second messenger in the PAF signaling cascade.
-
Objective: To confirm that the antagonist acts by blocking receptor-mediated signal transduction.
-
Methodology:
-
Cell Preparation and Labeling: Human platelets (or other PAFR-expressing cells) are isolated and incubated with [³H]myo-inositol in a suitable buffer to label the cellular phosphoinositide pool.
-
Antagonist Incubation: The labeled cells are washed and pre-incubated with various concentrations of the antagonist (e.g., WEB 2086) or vehicle.
-
PAF Stimulation: The reaction is initiated by adding PAF. To allow for the accumulation of inositol phosphates, lithium chloride (LiCl) is often included to inhibit inositol monophosphatase.
-
Extraction and Separation: After a short incubation period, the reaction is terminated by adding an acid (e.g., trichloroacetic acid). The inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted inositol phosphate fractions (IP₁, IP₂, IP₃) is measured by liquid scintillation counting.
-
Data Analysis: The inhibition of PAF-stimulated [³H]IP₃ accumulation by the antagonist is calculated to determine potency (e.g., IC₅₀).[12]
-
Conclusion
Both this compound and WEB 2086 are potent and selective antagonists of the PAF receptor, making them invaluable tools for pharmacological research.
-
This compound stands out for its exceptional in vivo potency in reversing PAF-induced hypotension.[13] As a PAF analog, it is a classic tool for studying competitive antagonism at the receptor.
-
WEB 2086 is a widely used antagonist from a different chemical class (thieno-triazolodiazepine) and has been characterized in a broader range of assays, including neutrophil aggregation and second messenger formation.[11][12]
The choice between these two compounds will depend on the specific requirements of the experiment, including the biological system (species, cell type), the desired route of administration for in vivo studies, and the particular aspect of PAF signaling under investigation. Researchers should consider the specific IC₅₀ and ED₅₀ values reported for their system of interest to select the most appropriate antagonist and dosage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Efficacy of CV-6209 and Ginkgolide B as Platelet-Activating Factor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Platelet-Activating Factor (PAF) receptor antagonists: CV-6209, a synthetic phospholipid analog, and ginkgolide B, a naturally occurring terpenoid trilactone isolated from the Ginkgo biloba tree. Both compounds are potent inhibitors of PAF, a key mediator in various physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. This document summarizes key experimental data, outlines the methodologies used in pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy of this compound and ginkgolide B as PAF antagonists, with data primarily derived from a key comparative study by Terashita et al. (1987).[1]
| Efficacy Parameter | This compound | Ginkgolide B | Relative Potency (this compound vs. Ginkgolide B) |
| In Vitro: Inhibition of PAF-Induced Platelet Aggregation | |||
| IC50 (Rabbit Platelets) | 7.5 x 10⁻⁸ M | Not explicitly stated in the direct comparison, but this compound was found to be 8 times more potent. | This compound is significantly more potent. |
| IC50 (Human Platelets) | 1.7 x 10⁻⁷ M | Not explicitly stated in the direct comparison. | - |
| In Vivo: Inhibition of PAF-Induced Hypotension in Rats | |||
| ED50 (Pre-treatment) | 0.009 mg/kg (i.v.) | Not explicitly stated in the direct comparison. | - |
| ED50 (Reversal of Hypotension) | 0.0046 mg/kg (i.v.) | Not explicitly stated in the direct comparison, but this compound was found to be 185 times more potent. | This compound is substantially more potent in reversing established hypotension. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and ginkgolide B. These protocols are based on established pharmacological assays and information from relevant research articles.
In Vitro: Inhibition of Platelet-Activating Factor-Induced Platelet Aggregation
This assay quantifies the ability of a compound to inhibit the aggregation of platelets induced by PAF.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human or rabbit donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP from red blood cells and leukocytes.
-
The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes. PPP is used as a blank and for sample dilution.
2. Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C. The light transmission is set to 0% for PRP and 100% for PPP.
-
The test compound (this compound or ginkgolide B) at various concentrations or a vehicle control is pre-incubated with the PRP for a specified time (e.g., 2-5 minutes).
-
Aggregation is initiated by adding a submaximal concentration of PAF (e.g., 1-10 nM).
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time (typically 5-10 minutes).
3. Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
The IC50 value, the concentration of the antagonist that inhibits PAF-induced platelet aggregation by 50%, is calculated from the dose-response curve.
In Vivo: Inhibition of Platelet-Activating Factor-Induced Hypotension in Rats
This assay assesses the ability of a compound to prevent or reverse a drop in blood pressure induced by PAF in an animal model.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital).
-
The carotid artery is cannulated for continuous monitoring of arterial blood pressure using a pressure transducer.
-
The jugular vein is cannulated for the intravenous (i.v.) administration of PAF and the test compounds.
2. Experimental Procedure (Pre-treatment Model):
-
A stable baseline blood pressure is recorded.
-
The test compound (this compound or ginkgolide B) or vehicle is administered intravenously at various doses.
-
After a short interval (e.g., 5-10 minutes), a bolus of PAF (e.g., 0.3-1.0 µg/kg, i.v.) is injected to induce hypotension.
-
The maximum decrease in mean arterial pressure is recorded.
3. Experimental Procedure (Reversal Model):
-
A stable baseline blood pressure is recorded.
-
A bolus of PAF (e.g., 1.0 µg/kg, i.v.) is injected to induce a sustained hypotensive state.
-
Once hypotension is established, the test compound (this compound or ginkgolide B) or vehicle is administered intravenously at various doses.
-
The reversal of hypotension is measured as the increase in mean arterial pressure from the hypotensive nadir.
4. Data Analysis:
-
The percentage inhibition of the PAF-induced hypotensive response (for the pre-treatment model) or the percentage reversal of hypotension is calculated for each dose of the antagonist.
-
The ED50 value, the dose of the antagonist that produces a 50% inhibition or reversal of the PAF effect, is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway of PAF Receptor Antagonism
Caption: PAF receptor antagonism by this compound and ginkgolide B.
Experimental Workflow for Comparing PAF Antagonists
Caption: Workflow for comparing PAF antagonist efficacy.
References
In Vitro Dose-Response Analysis of CV-6209: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro dose-response analysis of CV-6209, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. Its performance is compared with other relevant PAF antagonists, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a synthetic phospholipid analogue that demonstrates high-affinity antagonism to the Platelet-Activating Factor (PAF) receptor. In vitro studies have established its potent inhibitory effects on PAF-induced platelet aggregation. This guide summarizes the key dose-response data for this compound and compares its efficacy to other known PAF antagonists. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further investigation.
Data Presentation
In Vitro Potency of this compound in Platelet Aggregation
The inhibitory activity of this compound on PAF-induced platelet aggregation has been quantified, yielding specific IC50 values. The IC50 represents the concentration of an inhibitor required to block 50% of the agonist's (in this case, PAF's) response.
| Species | Assay | Agonist | This compound IC50 (M) | Citation |
| Rabbit | Platelet Aggregation | Platelet-Activating Factor (PAF) | 7.5 x 10-8 | [1] |
| Human | Platelet Aggregation | Platelet-Activating Factor (PAF) | 1.7 x 10-7 | [1] |
Comparative In Vitro Potency of PAF Antagonists
This compound has been shown to be a highly potent PAF antagonist compared to other compounds in in vitro assays. The following table illustrates the relative potency of this compound against other PAF antagonists in inhibiting PAF-induced rabbit platelet aggregation.
| Compound | Relative Potency (this compound = 1) | More/Less Potent than this compound | Citation |
| This compound | 1 | - | [1] |
| CV-3988 | 1/104 | Less Potent | [1] |
| ONO-6240 | 1/9 | Less Potent | [1] |
| Ginkgolide B | 1/8 | Less Potent | [1] |
| Etizolam | 1/3 | Less Potent | [1] |
Experimental Protocols
Platelet Aggregation Assay
This assay is the primary method for determining the in vitro efficacy of PAF receptor antagonists like this compound.
Objective: To measure the ability of a compound to inhibit PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn venous blood from healthy human donors or rabbits.
-
Anticoagulant (e.g., 3.8% trisodium citrate).
-
Platelet-Activating Factor (PAF) solution.
-
This compound and other PAF antagonists.
-
Platelet aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant (PRP).
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain PPP, which is used as a reference for 100% light transmission in the aggregometer.
-
-
Platelet Count Standardization:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette containing a specific volume of PRP into the aggregometer and establish a baseline reading.
-
To test the inhibitory effect of this compound, pre-incubate the PRP with various concentrations of the compound for a defined period (e.g., 2-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a specific concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing for increased light transmission.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP baseline.
-
A dose-response curve is generated by plotting the percentage of inhibition against the concentration of the antagonist.
-
The IC50 value is determined from this curve.[2]
-
PAF Receptor Binding Assay (General Protocol)
This assay directly measures the affinity of a compound for the PAF receptor.
Objective: To determine the binding affinity of this compound to the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.
Materials:
-
Isolated platelet membranes or cells expressing the PAF receptor.
-
Radiolabeled PAF (e.g., [³H]-PAF).
-
This compound and other unlabeled PAF antagonists.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Isolate membranes from platelets or cultured cells known to express the PAF receptor.
-
-
Binding Reaction:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]-PAF.
-
To separate tubes, add increasing concentrations of unlabeled this compound or other test compounds.
-
Include control tubes with no unlabeled antagonist (total binding) and tubes with a high concentration of an unlabeled PAF analogue to determine non-specific binding.
-
-
Incubation and Filtration:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
Visualizations
Platelet-Activating Factor (PAF) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (GPCR) on the cell surface, leading to platelet activation. This compound acts by competitively blocking this initial binding step.
Caption: PAF Signaling Pathway and this compound Inhibition.
Experimental Workflow for In Vitro Platelet Aggregation Assay
The workflow below outlines the key steps involved in assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.
Caption: Workflow for Platelet Aggregation Assay.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of specific binding sites of 3H-labelled platelet-activating factor ([3H]PAF) and a new antagonist, [3H]SR 27417, on guinea-pig tracheal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of CV-6209 for the Platelet-Activating Factor (PAF) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CV-6209, a potent antagonist of the Platelet-Activating Factor (PAF) receptor, with other alternative antagonists. The information presented is supported by experimental data to aid in the evaluation of its specificity and efficacy.
Introduction to this compound and the PAF Receptor
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Antagonism of this receptor is a key therapeutic strategy for a range of inflammatory and cardiovascular diseases.
This compound is a synthetic, highly potent, and specific antagonist of the PAF receptor. Its chemical structure is 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride. This guide will delve into the experimental data that substantiates the specificity and potency of this compound in comparison to other known PAF receptor antagonists.
Comparative Analysis of PAF Receptor Antagonists
The efficacy of a receptor antagonist is primarily determined by its potency (affinity for the receptor) and its specificity (selectivity for the target receptor over other molecules). The following tables summarize the available quantitative data for this compound and other PAF receptor antagonists.
Table 1: Potency of PAF Receptor Antagonists in Functional Assays
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound | PAF-induced platelet aggregation | Rabbit | 75 | [1] |
| PAF-induced platelet aggregation | Human | 170 | [1] | |
| CV-3988 | PAF-induced platelet aggregation | Rabbit | 7,800 | [1] |
| ONO-6240 | PAF-induced platelet aggregation | Rabbit | 675 | [1] |
| Ginkgolide B | PAF-induced platelet aggregation | Rabbit | 600 | [1] |
| Etizolam | PAF-induced platelet aggregation | Rabbit | 225 | [1] |
| Apafant (WEB 2086) | PAF-induced platelet aggregation | Human | 170 | [2] |
| PAF-induced neutrophil aggregation | Human | 360 | [2] | |
| SRI 63-675 | PAF-induced platelet aggregation | Human | 3,430 | [3] |
| PAF-induced platelet aggregation | Rabbit | 970 | [3] | |
| PAF-induced platelet aggregation | Guinea Pig | 250 | [3] |
Table 2: Specificity of this compound
| Inducing Agent | Assay | Species | Effect of this compound | Reference |
| Arachidonic Acid | Platelet Aggregation | Rabbit/Human | Little to no effect | [1] |
| ADP | Platelet Aggregation | Rabbit/Human | Little to no effect | [1] |
| Collagen | Platelet Aggregation | Rabbit/Human | Little to no effect | [1] |
| Arachidonic Acid | Hypotension | Rat | No effect | [1] |
| Histamine | Hypotension | Rat | No effect | [1] |
| Bradykinin | Hypotension | Rat | No effect | [1] |
| Isoproterenol | Hypotension | Rat | No effect | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the specificity and potency of PAF receptor antagonists.
Protocol 1: PAF-Induced Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
1. Preparation of Platelet-Rich Plasma (PRP):
- Whole blood is collected from human volunteers or rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
- The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
- The upper layer, containing the PRP, is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes.
2. Aggregation Measurement:
- Platelet aggregation is monitored using a light transmission aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
- Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.
- The test antagonist (e.g., this compound) at various concentrations or a vehicle control is added to the PRP and incubated for a short period (e.g., 2-5 minutes).
- PAF is then added to induce platelet aggregation, and the change in light transmission is recorded over time.
3. Data Analysis:
- The percentage of aggregation inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to that of the vehicle control.
- The IC50 value, the concentration of the antagonist that causes 50% inhibition of PAF-induced aggregation, is determined by plotting the percentage of inhibition against the antagonist concentration.
Protocol 2: Radioligand Binding Assay for PAF Receptor
This assay directly measures the affinity of a compound for the PAF receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- Platelets or cells expressing the PAF receptor are harvested and washed.
- The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes.
- The membrane pellet is resuspended in a binding buffer.
2. Binding Reaction:
- The reaction mixture contains the membrane preparation, a radiolabeled PAF receptor ligand (e.g., [³H]PAF), and varying concentrations of the unlabeled test antagonist (e.g., this compound).
- The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
- The filters are washed with cold buffer to remove any non-specifically bound radioligand.
- The amount of radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF receptor ligand.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The inhibition constant (Ki) of the test antagonist is calculated from its IC50 value (the concentration that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Mandatory Visualizations
PAF Receptor Signaling Pathway
The binding of PAF to its receptor initiates a cascade of intracellular signaling events. This diagram illustrates the primary signaling pathway activated by the PAF receptor.
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Specificity
This diagram outlines the logical workflow for determining the specificity of a PAF receptor antagonist.
Caption: Workflow for assessing the specificity of a PAF receptor antagonist.
Discussion on the Specificity and Mechanism of Action of this compound
The experimental data strongly supports the high specificity of this compound for the PAF receptor. It effectively inhibits PAF-induced platelet aggregation at nanomolar concentrations while having minimal to no effect on aggregation induced by other common agonists such as ADP, collagen, and arachidonic acid.[1] This indicates that this compound does not interfere with other major platelet activation pathways. Furthermore, in vivo studies have shown that this compound can prevent PAF-induced hypotension without affecting the hypotensive responses to other mediators like histamine and bradykinin.[1]
Interestingly, the mode of antagonism by this compound may vary depending on the cell type. In rabbit platelets and polymorphonuclear leukocytes, this compound acts as a competitive antagonist of the PAF receptor.[4] However, in guinea-pig macrophages, it has been observed to exhibit non-competitive antagonism.[4] This suggests potential differences in the PAF receptor or its coupling mechanisms across different cell types.
Conclusion
This compound is a potent and highly specific antagonist of the PAF receptor. Its high potency, as demonstrated by low nanomolar IC50 values in functional assays, combined with its lack of activity against other platelet agonists and vasoactive mediators, makes it an invaluable tool for studying the physiological and pathological roles of PAF. For researchers and drug development professionals, the data presented in this guide underscores the utility of this compound as a selective pharmacological probe for the PAF receptor and as a potential therapeutic candidate for PAF-mediated disorders.
References
- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV 6209 is a non-competitive antagonist of platelet-activating factor receptors on guinea-pig resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
CV-6209: A Potent Reference Compound in Platelet-Activating Factor (PAF) Research
For researchers, scientists, and drug development professionals investigating the intricate role of the Platelet-Activating Factor (PAF) signaling pathway in various physiological and pathological processes, the selection of a reliable reference antagonist is paramount. CV-6209 has emerged as a highly potent and specific PAF receptor antagonist, serving as an invaluable tool for in vitro and in vivo studies. This guide provides a comprehensive comparison of this compound with other PAF antagonists, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in experimental design.
Performance Comparison of PAF Receptor Antagonists
This compound demonstrates exceptional potency in inhibiting PAF-induced cellular responses. Its efficacy has been benchmarked against other well-known PAF receptor antagonists in various assays. The following tables summarize the comparative inhibitory activities.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | IC50 (M) | Relative Potency (vs. This compound) |
| This compound | Rabbit | 7.5 x 10⁻⁸ | 1 |
| Human | 1.7 x 10⁻⁷ | 1 | |
| CV-3988 | Rabbit | - | 104-fold less potent |
| ONO-6240 | Rabbit | - | 9-fold less potent |
| Ginkgolide B | Rabbit | - | 8-fold less potent |
| Etizolam | Rabbit | - | 3-fold less potent |
| TCV-309 | Rabbit | 3.3 x 10⁻⁸ | - |
| Human | 5.8 x 10⁻⁸ | - | |
| WEB 2086 (Apafant) | Human | 1.7 x 10⁻⁷ | - |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the PAF-induced response. A lower IC50 indicates higher potency. Data compiled from multiple sources.[1][2]
Table 2: In Vivo Inhibition of PAF-Induced Hypotension in Rats
| Compound | ED50 (mg/kg, i.v.) | Relative Potency (vs. This compound) |
| This compound | 0.009 | 1 |
| CV-3988 | - | 74-fold less potent |
| ONO-6240 | - | 20-fold less potent |
| Ginkgolide B | - | 185-fold less potent |
| Etizolam | - | >2100-fold less potent |
ED50 values represent the effective dose of the antagonist required to inhibit 50% of the PAF-induced hypotension. A lower ED50 indicates higher potency. Data compiled from multiple sources.[2]
Mechanism of Action
This compound acts as a specific antagonist of the PAF receptor (PAFR), a G-protein coupled receptor.[3] Interestingly, its mode of antagonism can vary depending on the cell type. In rabbit platelets and polymorphonuclear leukocytes (PMNs), this compound behaves as a competitive antagonist , directly competing with PAF for the same binding site on the receptor.[3] However, in guinea-pig peritoneal macrophages, it exhibits non-competitive antagonism , suggesting it may bind to an allosteric site on the receptor to inhibit its function.[3] This dual mechanism highlights the complexity of PAFR pharmacology and underscores the importance of characterizing antagonist behavior in the specific experimental system being used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of PAF receptor antagonists like this compound.
Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the ability of a compound to displace a radiolabeled ligand from the PAF receptor, thereby determining its binding affinity.
Objective: To determine the inhibitory constant (Ki) of a test compound for the PAF receptor.
General Protocol:
-
Membrane Preparation: Isolate cell membranes expressing the PAF receptor from a suitable source (e.g., platelets, transfected cell lines).
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]PAF) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibration: Allow the binding reaction to reach equilibrium. Incubation times and temperatures should be optimized for the specific receptor and ligands used.
-
Separation: Separate the membrane-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Platelet Aggregation
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation, a key physiological response mediated by the PAF receptor.
Objective: To determine the IC50 of a test compound for the inhibition of PAF-induced platelet aggregation.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from a healthy donor in an anticoagulant-containing tube. Centrifuge the blood at a low speed to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Baseline Measurement: Place a cuvette with PRP in an aggregometer and establish a baseline light transmission.
-
Pre-incubation with Antagonist: Add the test compound (e.g., this compound) at various concentrations to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement: The aggregometer records the change in light transmission as the platelets aggregate.
-
Data Analysis: The maximum aggregation response is measured for each concentration of the antagonist. The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation.
In Vivo Model: PAF-Induced Hypotension
This in vivo assay assesses the ability of a compound to counteract the systemic hypotensive effects of PAF.
Objective: To determine the ED50 of a test compound for the reversal of PAF-induced hypotension.
General Protocol:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat) and cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of substances.
-
Baseline Blood Pressure: Record the stable baseline mean arterial pressure.
-
Induction of Hypotension: Administer a bolus intravenous injection of PAF to induce a rapid and significant drop in blood pressure.
-
Administration of Antagonist: Once the hypotensive effect of PAF is established, administer the test compound (e.g., this compound) intravenously at various doses.
-
Measurement of Blood Pressure Reversal: Continuously monitor the mean arterial pressure and record the extent of its recovery towards the baseline level.
-
Data Analysis: The dose of the antagonist that produces a 50% reversal of the PAF-induced hypotension is determined as the ED50.
Visualizing the PAF Signaling Pathway and Experimental Workflows
To better understand the context of this compound's action and the experimental procedures, the following diagrams have been generated.
Caption: Simplified PAF receptor signaling pathway.
Caption: Experimental workflow for platelet aggregation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV 6209 is a non-competitive antagonist of platelet-activating factor receptors on guinea-pig resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
CV-6209: A Comparative Literature Review of a Potent Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the comparative studies on CV-6209, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. The information is compiled from various preclinical studies to offer an objective comparison of its performance against other PAF antagonists and to provide detailed experimental context.
Executive Summary
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its pharmacological effects by acting as a specific antagonist at the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events through the activation of phospholipase C (PLC) and phospholipase A2 (PLA2). This leads to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in physiological responses such as platelet aggregation, inflammation, and vasodilation. This compound competitively binds to the PAFR, thereby preventing PAF from initiating these downstream signaling pathways.
Comparative Efficacy of this compound
In Vitro Platelet Aggregation
This compound has demonstrated superior potency in inhibiting PAF-induced platelet aggregation compared to several other PAF antagonists.
| Compound | IC50 (M) - Rabbit Platelets | IC50 (M) - Human Platelets |
| This compound | 7.5 x 10⁻⁸ | 1.7 x 10⁻⁷ |
| CV-3988 | 8.1 x 10⁻⁶ | - |
| ONO-6240 | 6.5 x 10⁻⁷ | - |
| Ginkgolide B | 5.9 x 10⁻⁷ | - |
| Etizolam | 2.5 x 10⁻⁷ | - |
Data sourced from J Pharmacol Exp Ther. 1987 Jul;242(1):263-8.[1]
In Vivo Anti-Hypotensive Effects in Rats
In animal models, this compound was highly effective at both preventing and reversing PAF-induced hypotension.
| Compound | ED50 (mg/kg, i.v.) - Inhibition of Hypotension | ED50 (mg/kg, i.v.) - Reversal of Hypotension |
| This compound | 0.009 | 0.0046 |
| CV-3988 | 0.67 | 0.34 |
| ONO-6240 | 0.18 | 0.092 |
| Ginkgolide B | - | 0.85 |
| Etizolam | - | >10 |
Data sourced from J Pharmacol Exp Ther. 1987 Jul;242(1):263-8.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in the comparative studies of this compound.
Platelet Aggregation Assay
Objective: To determine the concentration of a PAF antagonist required to inhibit PAF-induced platelet aggregation by 50% (IC50).
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from the subject (e.g., rabbit or human) into a tube containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 150 x g) for 10 minutes to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1000 x g) for 10 minutes.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of the PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
Inhibition Assay: The PRP is pre-incubated with varying concentrations of the PAF antagonist (e.g., this compound) for a short period (e.g., 2 minutes) before the addition of a fixed concentration of PAF (e.g., 3 x 10⁻⁸ M) to induce aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value is then calculated from the concentration-response curve.
In Vivo Hypotension Model in Rats
Objective: To determine the dose of a PAF antagonist required to inhibit or reverse PAF-induced hypotension by 50% (ED50).
Methodology:
-
Animal Preparation: Male rats (e.g., Wistar strain) are anesthetized (e.g., with sodium pentobarbital). The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for intravenous drug administration.
-
Inhibition Protocol: To assess the inhibitory effect, the PAF antagonist (e.g., this compound) is administered intravenously at various doses. After a predetermined time (e.g., 5 minutes), a bolus of PAF (e.g., 0.3 µg/kg) is injected to induce hypotension. The reduction in the hypotensive response is measured.
-
Reversal Protocol: To assess the reversal effect, hypotension is first induced by an intravenous injection of PAF (e.g., 1 µg/kg). Once the blood pressure has stabilized at a lower level, the PAF antagonist is administered intravenously at various doses. The recovery of blood pressure to baseline levels is monitored.
-
Data Analysis: The ED50 values for both inhibition and reversal are calculated from the dose-response curves.
Further Preclinical Investigations
Nephrotoxic Serum Nephritis in Rats
In a model of accelerated nephrotoxic serum nephritis in rats, both this compound and CV-3988 were shown to significantly reduce urinary protein excretion compared to untreated controls.[2] Notably, this compound was also found to protect against the loss of glomerular anionic charges, suggesting a mechanism beyond simple anti-inflammatory effects.[2]
Ischemia-Reperfusion Injury in Swine
A study using a swine model of heart-lung transplantation investigated the protective effects of this compound against ischemia-reperfusion injury. Animals treated with this compound, either alone or in combination with allopurinol, showed significantly better preservation of cardiac and pulmonary function compared to the control group.
Comparison with TCV-309
TCV-309 is another potent PAF antagonist. While direct, quantitative head-to-head comparative studies between this compound and TCV-309 were not identified in the literature reviewed for this guide, studies on TCV-309 have demonstrated its efficacy in various preclinical models. For instance, in a canine model of endotoxin-induced shock, TCV-309 was shown to attenuate hypotension and reduce the increase in pulmonary vascular resistance. In a separate study on endotoxin-induced lung injury in dogs, TCV-309 was found to be effective in reducing pulmonary edema and improving pulmonary surface activity, with the authors noting its effects were comparable to CV-3988.
Conclusion
References
Assessing the Potency of CV-6209: A Comparative Guide to PAF Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of CV-6209, a Platelet-Activating Factor (PAF) receptor antagonist, with other relevant alternatives. This document summarizes key quantitative data, details experimental methodologies for potency assessment, and visualizes the underlying biological pathways and experimental workflows.
Unveiling the Potency: this compound in the Landscape of PAF Receptor Antagonists
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC50), a measure of how much of the drug is needed to inhibit a biological process by half. For this compound, the IC50 value for inhibiting PAF-induced aggregation is 75 nM in rabbit platelets and 170 nM in human platelets.[1][2] This positions this compound as a significant compound for studying PAF receptor signaling and for potential therapeutic applications in inflammatory and allergic conditions where PAF plays a crucial role.
To provide a clear perspective on its relative potency, the following table compares the IC50 and binding affinity (Ki) values of this compound with a selection of other well-characterized PAF receptor antagonists. Lower values indicate higher potency or binding affinity.
| Compound | IC50 (Human Platelets) | IC50 (Rabbit Platelets) | Ki (Binding Affinity) | Species for Ki |
| This compound | 170 nM[1][2] | 75 nM[1][2] | - | - |
| WEB 2086 (Apafant) | 117 nM[3], 170 nM[4][5] | - | 9.9 nM[6], 15 nM[5][7] | Human |
| Rupatadine | 680 nM[8][9] | 200 nM[10] | 550 nM[9] | Rabbit |
| Ginkgolide B | - | - | 1.3 µM[11] | - |
| ABT-491 | - | - | 0.6 nM[12] | Human |
| TCV-309 | - | - | - | - |
| UK-74,505 | - | 4.3 nM[13] | - | - |
Delving into the Mechanism: The PAF Receptor Signaling Pathway
The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR) on the cell surface. Understanding this signaling cascade is crucial for comprehending how antagonists like this compound exert their inhibitory effects. Upon binding of PAF to its receptor, a conformational change activates intracellular signaling pathways, primarily through Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including platelet aggregation, inflammation, and allergic reactions. PAF receptor antagonists, such as this compound, competitively bind to the PAF receptor, thereby preventing PAF from initiating this signaling cascade.
Caption: Simplified PAF Receptor Signaling Pathway.
Experimental Protocols for Assessing Potency
The determination of IC50 values for PAF receptor antagonists relies on robust and reproducible in vitro assays. The two most common methods are the platelet aggregation assay and the calcium mobilization assay.
Platelet Aggregation Assay
This assay directly measures the ability of an antagonist to inhibit PAF-induced platelet aggregation, a key physiological response mediated by the PAF receptor.
Experimental Workflow:
Caption: Workflow for Platelet Aggregation Assay.
Detailed Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet concentration to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of the adjusted PRP to a cuvette in a light transmission aggregometer and establish a baseline.
-
Add various concentrations of the test antagonist (e.g., this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of PAF (typically the EC50 or EC80 concentration).
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium concentration following PAF receptor activation. It is a high-throughput method suitable for screening large numbers of compounds.
Experimental Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing or recombinantly overexpressing the PAF receptor (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells into a 96- or 384-well black, clear-bottom microplate at a density that will form a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer to remove excess dye.
-
Add serial dilutions of the test antagonist (e.g., this compound) or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading.
-
Inject a solution of PAF (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after PAF addition.
-
Calculate the percentage of inhibition of the calcium response for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to construct a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis.
-
References
- 1. (Open Access) this compound, a highly potent antagonist of platelet activating factor in vitro and in vivo. (1987) | Zen-ichi Terashita | 131 Citations [scispace.com]
- 2. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of CV-6209: A Comparative Analysis of Receptor Cross-Reactivity
For Immediate Release
[City, State] – [Date] – In the landscape of pharmacological research, the specificity of a compound to its intended target is paramount. This guide provides a comprehensive comparison of CV-6209, a potent Platelet-Activating Factor (PAF) receptor antagonist, and its cross-reactivity with other physiologically relevant receptors. The data presented herein, supported by detailed experimental protocols, demonstrates the high selectivity of this compound for the PAF receptor, a critical aspect for researchers in drug development and cellular signaling.
This compound has been established as a powerful inhibitor of PAF-induced biological responses.[1][2] The following data summarizes its potent activity at the PAF receptor alongside a comparative analysis of its effects on pathways activated by other common agonists.
Quantitative Comparison of this compound Activity
The selectivity of this compound is highlighted by its potent inhibition of PAF-induced platelet aggregation and hypotension, with negligible impact on similar physiological responses triggered by other agents.
| Target/Agonist | Biological Response | Species | This compound Potency | Cross-Reactivity Profile |
| Platelet-Activating Factor (PAF) | Platelet Aggregation | Rabbit | IC₅₀: 75 nM [1][2] | Primary Target |
| Platelet-Activating Factor (PAF) | Platelet Aggregation | Human | IC₅₀: 170 nM [1][2] | Primary Target |
| Platelet-Activating Factor (PAF) | Hypotension | Rat | ED₅₀: 0.009 mg/kg (i.v.) [1][2] | Primary Target |
| Arachidonic Acid | Platelet Aggregation | Rabbit/Human | Little to no effect[1][2] | Low to Negligible |
| Adenosine Diphosphate (ADP) | Platelet Aggregation | Rabbit/Human | Little to no effect[1][2] | Low to Negligible |
| Collagen | Platelet Aggregation | Rabbit/Human | Little to no effect[1][2] | Low to Negligible |
| Arachidonic Acid | Hypotension | Rat | No effect[1][2] | Negligible |
| Histamine | Hypotension | Rat | No effect[1][2] | Negligible |
| Bradykinin | Hypotension | Rat | No effect[1][2] | Negligible |
| Isoproterenol | Hypotension | Rat | No effect[1][2] | Negligible |
| Acetylcholine | Hypotension | Rat | Slight inhibition at 1 mg/kg[1] | Minimal |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established pharmacological assays.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy human donors or rabbits into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
The blood is then centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.
-
The upper layer, rich in platelets (PRP), is carefully collected. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
-
Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.
-
This compound or vehicle is added to the PRP and incubated for a specified time.
-
An agonist (PAF, arachidonic acid, ADP, or collagen) is then added to induce aggregation. The change in light transmission, which correlates with the degree of aggregation, is recorded for a set period (e.g., 5-10 minutes).
-
The 100% aggregation level is set using PPP, and the 0% level with PRP before the addition of an agonist.
-
In Vivo Hypotension Assay in Rats
This assay assesses the ability of a compound to counteract a drop in blood pressure induced by various vasodilating agents.
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are anesthetized (e.g., with urethane or pentobarbital).
-
The carotid artery is cannulated for direct and continuous measurement of arterial blood pressure using a pressure transducer. The jugular vein is cannulated for intravenous administration of compounds.
-
The animal's body temperature is maintained at 37°C.
-
-
Measurement of Hypotension:
-
After a stabilization period, a baseline blood pressure reading is established.
-
This compound or vehicle is administered intravenously.
-
A hypotensive agent (PAF, arachidonic acid, histamine, bradykinin, isoproterenol, or acetylcholine) is then injected intravenously to induce a drop in blood pressure.
-
The effect of this compound on the agonist-induced hypotension is recorded and quantified. The ED₅₀ value is calculated as the dose of this compound that produces a 50% inhibition of the hypotensive response.
-
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Activation of the PAF receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation and inflammation.
Caption: Simplified signaling pathway of the Platelet-Activating Factor (PAF) receptor.
Conclusion
References
Safety Operating Guide
Safe Disposal of CV-6209: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe disposal of CV-6209, a potent antagonist of the platelet-activating factor (PAF) receptor.
Chemical and Safety Data Summary
This compound, with the CAS Number 100488-87-7, is a pyridinium chloride compound used in research to study PAF receptor signaling.[1][2][3][4] While the Safety Data Sheet (SDS) for this compound (chloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to proper disposal protocols for laboratory chemicals is essential.
| Property | Value |
| Chemical Name | 2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-pyridinium, monochloride[1][2] |
| Molecular Formula | C₃₄H₆₀N₃O₆ · Cl[1][2] |
| Molecular Weight | 642.3 g/mol [2][3] |
| Appearance | Crystalline solid[1] |
| Solubility | Water: 10 mg/mL[1][2] |
| GHS Classification | Not classified as hazardous |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to minimize any risk of exposure.
| PPE Item | Specification |
| Gloves | Standard laboratory gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Spill and Cleanup Procedures
In the event of a spill, follow these procedures:
-
Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. For a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled container for waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.
-
Ventilation: Ensure adequate ventilation during the cleanup process.
Disposal Protocol for this compound
While the SDS for this compound does not specify any special disposal measures, it is best practice to manage its disposal in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Step 1: Waste Collection and Segregation
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent pads), in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other incompatible waste streams.
Step 2: Waste Storage
-
Store the waste container in a secure, designated area away from general laboratory traffic.
-
Ensure the container is sealed to prevent leaks or spills.
Step 3: Final Disposal
-
Consult Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures.
-
Professional Disposal Service: The recommended method for final disposal is to entrust it to a licensed professional waste disposal company.[5] These companies are equipped to handle chemical waste in accordance with federal, state, and local regulations.
-
Incineration: Incineration in a permitted hazardous waste incinerator is a common and effective method for the destruction of pharmaceutical compounds.[5]
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the general trash. Although it is water-soluble, introducing chemical compounds into the sewer system can have unintended environmental consequences.
Disposal Workflow Diagram
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Recommended workflow for the safe disposal of this compound.
References
Personal protective equipment for handling CV-6209
Disclaimer: This guide provides essential safety and logistical information for handling the potent platelet-activating factor (PAF) receptor antagonist, CV-6209. The information herein is based on general best practices for handling potent pharmaceutical compounds and should supplement, not replace, your institution's specific safety protocols and the product's Safety Data Sheet (SDS).
Important Note on this compound's Safety Data Sheet: The Safety Data Sheet (SDS) for this compound from at least one supplier indicates that the substance is not classified as hazardous and that no special handling precautions are required. However, given that this compound is a highly potent compound with biological activity in the nanomolar range, a more conservative approach to handling is strongly recommended to minimize exposure risk.[1][2] Exposure to even small quantities of such potent substances can have significant health effects.[3] Therefore, the following recommendations are based on established guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs).[4][5]
Personal Protective Equipment (PPE) for Handling this compound
Given the high potency of this compound, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with nitrile or other chemical-resistant gloves.[6] | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye Protection | Tight-fitting, dustproof safety goggles. | Protects the eyes from airborne particles of the solid compound and from splashes of solutions. |
| Body Protection | A disposable, low-permeability gown.[6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound, especially outside of a containment system.[6] | Minimizes the risk of inhaling airborne particles of the potent compound. |
Operational Workflow for Handling this compound
The following workflow diagram outlines the key steps for safely handling this compound in a laboratory setting, from receipt of the compound to the disposal of waste. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe research environment.
Mechanism of Action: PAF Receptor Signaling
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][7] The PAF receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand PAF, initiates a signaling cascade leading to various physiological responses, including platelet aggregation and inflammation.[8][9][10] this compound exerts its effect by binding to the PAF receptor and preventing its activation by PAF, thereby blocking the downstream signaling pathways.
The diagram below illustrates the PAF receptor signaling pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. escopharma.com [escopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
